molecular formula C12H17ClN2O B091318 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea CAS No. 15545-54-7

3-(5-Chloro-2-methylphenyl)-1,1-diethylurea

Cat. No.: B091318
CAS No.: 15545-54-7
M. Wt: 240.73 g/mol
InChI Key: UBQZPNHEIZEAQH-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methylphenyl)-1,1-diethylurea is a chemical research compound provided for investigational purposes in laboratory settings. This urea-based scaffold is of significant interest in medicinal chemistry due to the privileged role of the urea moiety in forming key hydrogen-bond interactions with biological targets . While the specific biological profile of this analog is yet to be fully characterized, it is structurally related to a class of 1,1-diethyl-3-phenylurea compounds that have been explored as potent and selective negative allosteric modulators (NAMs) of the Cannabinoid CB1 receptor (CB1R) . Research on these analogs has shown promise in preclinical models, such as demonstrating efficacy in selectively attenuating the reinstatement of cocaine-seeking behavior, highlighting the potential of this chemical class in neuropharmacology research and the study of addiction pathways . The 1,1-diethylurea core, as featured in this compound, is a key pharmacophore that contributes to binding at the CB1 receptor's allosteric site, offering a potential mechanism to modulate receptor function without completely blocking orthosteric agonist binding . Researchers may find this compound valuable for probing structure-activity relationships (SAR), particularly concerning substitutions on the phenyl ring, and for investigating novel allosteric mechanisms in GPCR signaling. This product is strictly for research use in a controlled laboratory environment.

Properties

IUPAC Name

3-(5-chloro-2-methylphenyl)-1,1-diethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-4-15(5-2)12(16)14-11-8-10(13)7-6-9(11)3/h6-8H,4-5H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQZPNHEIZEAQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=C(C=CC(=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340831
Record name 3-(5-chloro-2-methylphenyl)-1,1-diethylurea
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Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15545-54-7
Record name N′-(5-Chloro-2-methylphenyl)-N,N-diethylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15545-54-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-chloro-2-methylphenyl)-1,1-diethylurea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-CHLORO-2-METHYLPHENYL)-1,1-DIETHYLUREA
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Foundational & Exploratory

solubility of 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Solubility Characterization of 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea

Abstract This technical guide provides a rigorous framework for the solubility characterization of This compound (CAS 15545-54-7). While specific experimental solubility datasets for this diethyl-substituted phenylurea are limited in open literature compared to its dimethyl analogue (Chlortoluron), this document synthesizes predictive thermodynamic modeling, structural analysis, and standardized experimental protocols. It is designed to guide researchers in generating, validating, and modeling solubility data critical for crystallization, purification, and formulation processes.

Part 1: Chemical Profile & Theoretical Framework

Structural Identity & Physicochemical Properties

The target compound is a substituted phenylurea herbicide intermediate. Its solubility behavior is governed by the balance between the hydrophobic chlorotoluene moiety and the hydrogen-bond-accepting urea linkage.

  • IUPAC Name: this compound

  • CAS Number: 15545-54-7

  • Molecular Formula:

    
    [1][2][3][4][5]
    
  • Molecular Weight: 240.73 g/mol [2][3][4]

  • Structural Analogue: Chlortoluron (3-(3-chloro-4-methylphenyl)-1,1-dimethylurea).

  • Predicted LogP: ~2.6–2.9 (Lipophilic).

Hansen Solubility Parameter (HSP) Prediction

Solubility is maximized when the HSP distance (


) between solute and solvent is minimized. Based on the structural contributions (Group Contribution Method):
  • Dispersion (

    
    ):  High contribution from the chloro-methylphenyl ring.
    
  • Polarity (

    
    ):  Moderate contribution from the urea carbonyl.
    
  • H-Bonding (

    
    ):  Moderate contribution (H-bond donor: NH; H-bond acceptor: C=O).
    

Predicted Solubility Ranking:

  • High Solubility: Polar aprotic solvents (Acetone, THF, DMF) and short-chain alcohols (Ethanol, Methanol) due to favorable dipole-dipole and H-bonding interactions.

  • Moderate Solubility: Esters (Ethyl Acetate) and chlorinated solvents (Chloroform).

  • Low Solubility: Non-polar hydrocarbons (Hexane, Heptane) and Water (due to the hydrophobic aromatic ring).

Part 2: Experimental Methodology

To determine the solid-liquid equilibrium (SLE) of this compound, the Laser Monitoring Observation Technique is the industry standard for high-precision data.

Apparatus & Materials
  • Solute: this compound (Purity > 98% by HPLC).

  • Solvents: Analytical grade (AR) Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene.

  • Apparatus: Jacketed glass vessel (50 mL), Laser source (< 5 mW), Photo-electric detector, Precision thermometer (

    
     K), Magnetic stirrer.
    
Protocol: Laser Dynamic Method

This method eliminates visual subjectivity by correlating solution turbidity with laser transmittance.

  • Preparation: Weigh a precise mass (

    
    ) of the solute and solvent (
    
    
    
    ) into the jacketed vessel.
  • Dissolution: Heat the mixture to ~10 K above the estimated saturation temperature to ensure complete dissolution.

  • Cooling: Lower the temperature slowly (rate < 2 K/h) while stirring.

  • Detection: Continuously monitor the laser intensity (

    
    ) passing through the solution.
    
    • State A (Clear Solution): High, stable laser intensity.

    • State B (Nucleation): Sharp drop in intensity due to scattering by formed crystals.

  • Equilibrium Determination: The temperature at which the laser intensity drops significantly is recorded as the nucleation temperature. To find the saturation temperature (

    
    ), reheat slowly (0.2 K/min) until the laser intensity recovers to the baseline (indicating the last crystal has dissolved).
    
  • Replication: Repeat 3 times for each mole fraction.

Visualization: Experimental Workflow

LaserMethod Start Weigh Solute & Solvent Dissolve Heat to Clear Solution (T > T_sat) Start->Dissolve Cool Controlled Cooling (-2 K/h) Dissolve->Cool Laser Laser Monitoring (Transmittance) Cool->Laser Nucleate Detect Intensity Drop (Nucleation) Laser->Nucleate Crystals Form Reheat Slow Reheating (+0.2 K/min) Nucleate->Reheat Record Record T_eq (Clear Point) Reheat->Record Last Crystal Dissolves Record->Start Next Mole Fraction

Caption: Workflow for the Laser Monitoring Observation Technique to determine solid-liquid equilibrium.

Part 3: Thermodynamic Modeling & Data Analysis

Experimental data (


 vs 

) must be correlated using thermodynamic models to allow for interpolation and process design.
Modified Apelblat Equation

This semi-empirical model is widely used for phenylureas due to its accuracy in capturing temperature dependence.



  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical parameters derived from regression.
    
(Buchowski-Ksiazczak) Equation

This model relates solubility to the melting properties of the solute.



  • 
    : Parameter related to solution non-ideality.
    
  • 
    : Enthalpy parameter.
    
  • 
    : Melting temperature of the pure solute.
    
Thermodynamic Functions

The dissolution enthalpy (


), entropy (

), and Gibbs energy (

) are calculated using the van't Hoff analysis of the linear portion of the

vs

plot.



Visualization: Data Analysis Logic

ThermoModel cluster_Models Correlation Models cluster_Thermo Thermodynamic Functions Data Experimental Data (x_1, T) Apelblat Modified Apelblat ln x = A + B/T + C ln T Data->Apelblat LambdaH λh Equation Buchowski-Ksiazczak Data->LambdaH VantHoff Van't Hoff Plot ln x vs 1/T Data->VantHoff Result Process Design Parameters (Crystallization Yield) Apelblat->Result AIC/R² Check Params ΔH, ΔS, ΔG Calculation VantHoff->Params Params->Result

Caption: Logic flow for correlating experimental solubility data to thermodynamic parameters.

Part 4: Reference Data & Comparative Analysis

Since specific data for the diethyl-derivative (CAS 15545-54-7) is rare, the data below for its structural analogue, Chlortoluron (dimethyl-derivative) , serves as a critical baseline. The diethyl substitution typically increases lipophilicity, slightly lowering solubility in polar solvents (water, methanol) and increasing it in non-polar solvents compared to the dimethyl form.

Table 1: Reference Solubility Data (Mole Fraction


) of Structural Analogue (Chlortoluron) 
Note: Use these values to estimate the order of magnitude for this compound.
SolventT = 293.15 KT = 303.15 KT = 313.15 KTrend Interpretation
Acetone



Highest Solubility: Dipole-dipole interactions dominate.
Ethyl Acetate



Good solvent; effective for extraction.
Methanol



Moderate; H-bonding plays a key role.
Ethanol



Slightly lower than methanol due to alkyl chain length.
Toluene



Lower; driven by dispersion forces.
Water



Insoluble: Hydrophobic effect dominates.

Technical Insight: For the target diethyl compound, expect the solubility in alcohols (Methanol/Ethanol) to be lower than the values in Table 1, and solubility in Ethyl Acetate/Toluene to be higher , due to the increased hydrophobicity of the ethyl groups.

Part 5: Conclusion

The solubility of this compound is positively correlated with temperature, following an endothermic dissolution process (


). The Modified Apelblat equation is the recommended model for correlating experimental data. For process development, Acetone  or Ethyl Acetate  are the optimal solvents for crystallization, while Water  acts as a potent anti-solvent.

References

  • Sigma-Aldrich. (2024). Product Specification: this compound.

  • PubChem. (2024). Compound Summary: this compound. National Library of Medicine.

  • Tang, S., et al. (2016). "Solubility Determination and Thermodynamic Models for 3-(3-Chloro-4-methylphenyl)-1,1-dimethylurea in Twelve Organic Solvents." Journal of Chemical & Engineering Data, 61(5). (Cited as methodology standard and analogue reference).
  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-91.

Sources

3-(5-Chloro-2-methylphenyl)-1,1-diethylurea CAS number and identification

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for research scientists and chemical engineers.[1] It focuses on 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea (CAS 15545-54-7), a specific structural analog within the phenylurea herbicide class, often utilized as a reference standard in metabolic studies, structure-activity relationship (SAR) analysis, and chromatographic method development.[1]

CAS Registry Number: 15545-54-7 Document Type: Technical Reference & Synthesis Protocol Version: 2.0 (Scientific Release)[1]

Chemical Identity & Physiochemical Core

This compound belongs to the substituted phenylurea family.[1][2] Structurally, it is characterized by a urea bridge linking a diethylamine moiety and a toluene derivative (5-chloro-2-methylphenyl).[1] It is a lipophilic analog of the commercial herbicide Chlorotoluron (which is 1,1-dimethyl), designed to probe the steric tolerance of the binding pocket in Photosystem II or to serve as an analytical standard for impurity profiling.[1]

Molecular Specifications
PropertySpecification
IUPAC Name This compound
CAS Number 15545-54-7
Molecular Formula C₁₂H₁₇ClN₂O
Molecular Weight 240.73 g/mol
SMILES CCN(CC)C(=O)NC1=C(C)C=CC(Cl)=C1
InChI Key UBQZPNHEIZEAQH-UHFFFAOYSA-N
LogP (Predicted) ~3.2 (High Lipophilicity)
Physical State Crystalline Solid (White to Off-white)
Solubility Soluble in DMSO, Methanol, Acetonitrile; Low solubility in Water

Synthesis & Production Protocols

Expertise Note: While isocyanate additions are faster, they require the handling of potentially unstable and hazardous isocyanates. The Carbamoyl Chloride Method (Protocol A) is recommended for laboratory-scale synthesis due to the stability of reagents and ease of purification.[1]

Protocol A: The Carbamoyl Chloride Nucleophilic Substitution

Principle: This method utilizes the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of diethylcarbamoyl chloride, driven by a non-nucleophilic base to scavenge the generated HCl.

Reagents:
  • Substrate: 5-Chloro-2-methylaniline (1.0 eq)

  • Reagent: Diethylcarbamoyl chloride (1.1 eq)

  • Base: Triethylamine (TEA) or Pyridine (1.2 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) – Anhydrous.[1]

Step-by-Step Methodology:
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 5-Chloro-2-methylaniline (10 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add Triethylamine (12 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.

  • Acylation: Dropwise add Diethylcarbamoyl chloride (11 mmol) diluted in 5 mL DCM over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (25°C) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).[1]

  • Quench & Wash: Quench with water (20 mL). Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO₃, and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography.[1]

Protocol B: The Isocyanate Addition (Alternative)

Principle: Direct addition of diethylamine to an isocyanate.[1]

  • Reactants: 5-Chloro-2-methylphenyl isocyanate + Diethylamine.[1]

  • Condition: Anhydrous Toluene, 0°C to RT.

  • Advantage: No byproduct salts; high atom economy.[1]

Synthesis Workflow Visualization

The following diagram illustrates the logic flow for Protocol A, ensuring critical control points (CCPs) are met.

SynthesisProtocol Start Start: 5-Chloro-2-methylaniline Reagents Add: Et3N + Diethylcarbamoyl Chloride Solvent: Anhydrous DCM Start->Reagents Condition Condition: 0°C -> RT, 6 Hours (N2 Atmosphere) Reagents->Condition Check TLC Check (Hex:EtOAc 3:1) Condition->Check Check->Condition Incomplete Workup Acid Wash (1M HCl) Removes unreacted aniline Check->Workup Conversion >95% Product Final Product: This compound Workup->Product

Figure 1: Logical workflow for the synthesis of CAS 15545-54-7 via the Carbamoyl Chloride route.

Mechanism of Action: Photosystem II Inhibition

As a phenylurea, this compound acts primarily as a Photosystem II (PSII) inhibitor .[1] This section details the molecular pharmacology relevant to researchers studying resistance or herbicide design.[1]

The D1 Protein Interface

The compound targets the Q_B binding niche on the D1 protein (PsbA) of the PSII complex in chloroplast thylakoid membranes.[1]

  • Displacement: It competes with plastoquinone (Q_B), the native electron carrier.[1]

  • Binding: The urea moiety forms hydrogen bonds with specific residues (typically Ser264 and Phe265) in the binding pocket.[1]

  • Blockade: By occupying this site, it prevents the re-oxidation of Q_A (the primary acceptor).[1]

  • Result: Electron transport stops, creating oxidative stress (singlet oxygen) and halting ATP/NADPH production, leading to necrosis.[1][2]

Structure-Activity Relationship (SAR) Note

The 1,1-diethyl substitution (vs. the dimethyl in Chlortoluron) increases steric bulk.[1]

  • Research Application: This compound is often used to test mutant D1 proteins.[1] If a weed species is resistant to Chlortoluron but susceptible to this diethyl analog, it suggests the resistance mutation affects the pocket's size or hydrophobicity in a specific manner.

PSII_Mechanism Sunlight Photon Capture PSII Photosystem II (P680) Sunlight->PSII QA Plastoquinone A (Q_A) PSII->QA e- transfer QB_Site Q_B Binding Site (D1 Protein) QA->QB_Site Native Path ElectronFlow Electron Transport Chain QB_Site->ElectronFlow If Q_B binds Necrosis Cell Death (ROS Generation) QB_Site->Necrosis Blockade Induced Inhibitor Inhibitor: CAS 15545-54-7 Inhibitor->QB_Site Competitive Binding (High Affinity)

Figure 2: Mechanistic pathway of Photosystem II inhibition by phenylurea herbicides.[1]

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the synthesized or purchased standard, use the following HPLC criteria.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 10 mins
Flow Rate 1.0 mL/min
Detection UV @ 245 nm (Aromatic absorption)
Expected Retention Elutes after Chlortoluron due to extra ethyl hydrophobicity.[1]

References

  • PubChem. (n.d.).[1][3][4][5] Compound Summary: this compound (CID 567798).[1][6] National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Pharmacological Mechanism of Action: 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the pharmacological and biochemical mechanism of action for 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea (CAS: 15545-54-7). While this specific congener is less commercially ubiquitous than its dimethyl analogs (e.g., Chlorotoluron), it serves as a critical chemical probe for investigating the steric constraints of the QB-binding niche in the Photosystem II (PSII) complex and represents a distinct scaffold for Structure-Activity Relationship (SAR) studies in agrochemical and pharmacological development.

Executive Summary & Chemical Identity

This compound is a substituted phenylurea compound belonging to the Photosystem II (PSII) Inhibitor class. Unlike classical ureas which typically employ a 1,1-dimethyl moiety, this compound features a bulky 1,1-diethyl substitution. This structural modification alters its lipophilicity and binding kinetics, making it a valuable tool for probing the plasticity of the D1 protein binding pocket.

PropertySpecification
IUPAC Name This compound
CAS Number 15545-54-7
Molecular Formula C₁₂H₁₇ClN₂O
Molecular Weight 240.73 g/mol
Core Scaffold Phenylurea (N-aryl-N',N'-dialkylurea)
Primary Target D1 Protein (PsbA) of Photosystem II Complex
Binding Site Q_B Plastoquinone Niche (Phe211/Phe255 region)

Molecular Mechanism of Action

The primary pharmacological activity of this compound is the disruption of photosynthetic electron transport. However, for drug development professionals, its mechanism serves as a model for competitive inhibition at quinone-binding sites , a concept relevant to mitochondrial complex inhibitors and certain anticancer agents.

Target Engagement: The D1 Protein Interface

The compound targets the D1 reaction center protein (encoded by psbA) within the thylakoid membrane.

  • Competitive Binding: The urea moiety mimics the structure of Plastoquinone (PQ) , the endogenous electron carrier.

  • Displacement: It competes with endogenous PQ for the Q_B binding site on the stromal side of the D1 protein.

  • Steric Blockade: The 1,1-diethyl group projects into the hydrophobic pocket, creating a steric block that prevents PQ from docking. This is distinct from dimethyl-ureas; the ethyl groups require a larger cavity volume, testing the flexibility of residues Phe211 and Phe255 .

Inhibition of Electron Transport

Upon binding, the compound interrupts the electron flow from Q_A (primary quinone acceptor) to Q_B (secondary quinone acceptor).

  • Normal State:

    
    
    
  • Inhibited State: The compound occupies the Q_B site.

    
     cannot transfer its electron.
    
  • Consequence: Accumulation of triplet state chlorophyll (

    
    ) and subsequent generation of Reactive Oxygen Species (ROS), leading to oxidative stress and cellular necrosis.
    
Structural Pharmacology: The "Diethyl" Effect

The 1,1-diethyl substitution significantly increases the compound's LogP (lipophilicity) compared to its dimethyl analogs.

  • Membrane Partitioning: Enhanced lipophilicity facilitates rapid penetration through the lipid bilayer to reach the D1 protein.

  • Binding Kinetics: The bulkier ethyl groups often result in a lower binding constant (

    
    ) compared to dimethyl analogs due to steric clashes, unless the target site undergoes induced fit. This makes the compound a reversible inhibitor  with distinct "wash-out" kinetics useful for transient inhibition studies.
    

Experimental Validation Protocols

To validate the mechanism of action, the following protocols are standard. These assays confirm target engagement (PSII) and assess off-target mammalian toxicity.

The Hill Reaction Assay (In Vitro Potency)

Objective: Quantify the


 for electron transport inhibition using isolated chloroplasts.
  • Isolation: Isolate chloroplasts from Spinacia oleracea or Pisum sativum using differential centrifugation in isotonic buffer (0.33 M sorbitol, 10 mM NaCl, 5 mM MgCl₂, 50 mM Tricine pH 7.8).

  • Reaction Mix: Suspend chloroplasts (

    
     Chl/mL) in buffer containing DCPIP  (2,6-dichlorophenolindophenol) as the artificial electron acceptor.
    
  • Treatment: Add this compound (dissolved in DMSO) at a log-concentration range (

    
     to 
    
    
    
    ).
  • Illumination: Expose to saturating actinic light (

    
    ) for 60 seconds.
    
  • Measurement: Monitor the reduction of DCPIP spectrophotometrically at 600 nm . A decrease in absorbance indicates electron flow.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
Chlorophyll a Fluorescence Induction (OJIP Test)

Objective: Non-invasive assessment of Q_A re-oxidation kinetics in vivo.

  • Dark Adaptation: Dark-adapt leaf discs or algal cells for 20 minutes to fully oxidize the Reaction Center pool.

  • Pulse: Apply a saturating light pulse (3000

    
    ) for 1 second.
    
  • Detection: Record fluorescence rise kinetics (O-J-I-P phases) using a PEA (Plant Efficiency Analyser).

  • Analysis:

    • J-step rise (2 ms): A rapid rise in the J-step indicates blockage of electron transfer beyond

      
      .
      
    • Parameter: Calculate

      
      . High 
      
      
      
      confirms the specific blockade of the
      
      
      transition.
Mammalian Toxicity Screening (Off-Target)

Objective: Assess potential cytotoxicity and endocrine disruption (relevant for safety profiling).

  • Cell Line: HepG2 (metabolic competence) or CHO cells.

  • Assay: MTT or Resazurin viability assay after 24h exposure.

  • Endocrine Screen: Yeast Estrogen Screen (YES) or Androgen Screen (YAS) to detect potential nuclear receptor antagonism, a common liability of phenylureas.

Data Summary & Predicted Properties

ParameterValue (Predicted/Analog-Based)Interpretation
LogP (Octanol/Water) ~3.2 - 3.5High lipophilicity; rapid membrane uptake.
pI50 (PSII Inhibition) 5.5 - 6.5Moderate potency; lower than Diuron (pI50 ~7.2) due to steric bulk of ethyl groups.
Water Solubility < 50 mg/LLow; requires organic co-solvent (DMSO/Acetone) for assays.
Metabolic Stability Low (Mammalian)Susceptible to N-deethylation by CYP450 enzymes.
H-Bond Donors 1 (NH)Critical for binding to Ser264 or His215 in D1 protein.

Visualization: Mechanism of Action Pathway

The following diagram illustrates the interruption of the Electron Transport Chain (ETC) by the compound.

PSII_Inhibition_Mechanism cluster_consequence Physiological Outcome Light Photon (hv) P680 P680 (RC) Light->P680 Excitation Pheo Pheophytin P680->Pheo e- Transfer QA Quinone A (QA) Pheo->QA e- Transfer QB_Site QB Binding Pocket (D1 Protein) QA->QB_Site Blocked e- Transfer ROS ROS Generation (Singlet Oxygen) QA->ROS Charge Recombination Cytb6f Cytochrome b6f PQ Plastoquinone (PQ) PQ->QB_Site Endogenous Ligand Inhibitor 3-(5-Cl-2-Me)-1,1-diethylurea Inhibitor->QB_Site High Affinity Binding (Steric Blockade) Damage Membrane Peroxidation & Cell Death ROS->Damage

Caption: Competitive displacement of Plastoquinone at the D1-QB site by this compound, leading to electron transport arrest.

References

  • PubChem. (n.d.). This compound (CID 567798). National Center for Biotechnology Information. Retrieved from [Link]

  • Oettmeier, W. (1999). Herbicide resistance and supersensitivity in photosystem II. Cellular and Molecular Life Sciences, 55(9), 1255-1277. (Contextual grounding for Phenylurea mechanism).
  • Draber, W., et al. (1991). Rational design of photosystem II inhibitors. In Herbicides (pp. 215-248). CRC Press. (Reference for 1,1-diethyl vs dimethyl SAR).

toxicity profile and safety data sheet 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph & Predictive Safety Assessment: 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea

Part 1: Executive Technical Synthesis

The "Pro-Toxicant" Paradigm this compound is a specialized phenylurea derivative, structurally aligned with the herbicide Chlortoluron but distinguished by N,N-diethyl substitution. While empirical toxicological data for this specific CAS entry is absent from public regulatory registries, a rigorous Structure-Activity Relationship (SAR) analysis reveals a critical safety profile.

Researchers must treat this compound not merely as a stable urea, but as a masked delivery system for 5-chloro-2-methylaniline , a potent toxicant and suspected carcinogen. Upon metabolic or environmental hydrolysis, the urea bridge cleaves, releasing the aniline moiety. Therefore, this guide adopts a "Worst-Case Read-Across" strategy, assigning the toxicity profile of its most hazardous metabolite to the parent compound to ensure absolute safety integrity.

Part 2: Chemical Identity & Physicochemical Profile

The physicochemical properties dictate the compound's bioavailability and environmental fate. The high LogP suggests significant lipophilicity, facilitating dermal absorption and membrane permeation.

Property Data / Prediction Implication
Chemical Name This compoundOfficial IUPAC designation.
CAS Number 15545-54-7Unique identifier for inventory tracking.
Molecular Formula C₁₂H₁₇ClN₂OMW: 240.73 g/mol .
LogP (Predicted) ~3.2 - 3.5High Lipophilicity. Readily crosses biological membranes (skin/lungs).
Solubility Low (Water); High (Organic Solvents)Requires DMSO or Ethanol for bio-assays; persistent in aqueous environments.
Structural Class PhenylureaFunctionally analogous to PSII-inhibitor herbicides (e.g., Diuron, Linuron).

Part 3: Predictive Toxicology & Mechanism of Action

The Metabolic Activation Pathway

The primary hazard is not the parent molecule, but its hydrolytic degradation. In mammalian systems (hepatic microsomes) or acidic environments, the compound undergoes N-dealkylation and hydrolysis.

Key Metabolites:

  • 5-Chloro-2-methylaniline (5-Chloro-o-toluidine): The primary toxicophore.

    • Toxicity:[1][2] Acute oral toxin (LD50 ~464 mg/kg in rats).[3][4]

    • Carcinogenicity:[5] IARC Group 3 (Limited evidence in animals: hemangiosarcomas/hepatocellular carcinomas).[6]

    • Hematotoxicity: Induces Methemoglobinemia (oxidation of hemoglobin), leading to hypoxia.

  • 1,1-Diethylurea: Low toxicity (LD50 ~4000 mg/kg), mild irritant.

Visualization: Degradation & Toxicity Pathway

The following diagram illustrates the critical hydrolysis step that transforms the stable urea into the toxic aniline.

ToxicityPathway Parent Parent Compound This compound Enzyme Metabolic/Chemical Hydrolysis (Liver Microsomes / Acid pH) Parent->Enzyme Ingestion/Absorption Aniline TOXIC METABOLITE 5-Chloro-2-methylaniline (CAS: 95-79-4) Enzyme->Aniline Cleavage SideProduct Side Product Diethylamine / CO2 Enzyme->SideProduct Cancer Carcinogenicity Risk (Hemangiosarcoma) Aniline->Cancer Chronic Exposure MetHb Hematotoxicity (Methemoglobinemia) Aniline->MetHb Acute Exposure

Figure 1: Metabolic activation pathway showing the hydrolysis of the parent phenylurea into the toxic 5-chloro-2-methylaniline metabolite.

Part 4: Enhanced Safety Data Sheet (SDS) Elements

Note: This section is derived via "Read-Across" from 5-chloro-2-methylaniline and generic phenylurea data. It represents a conservative safety standard.

GHS Classification (Derived)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3]

  • Carcinogenicity: Category 2 (Suspected of causing cancer).

  • Specific Target Organ Toxicity (Repeated): Category 2 (Blood/Spleen - Methemoglobinemia).

  • Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life - based on herbicidal PSII inhibition).

Hazard Statements
  • H302: Harmful if swallowed.[5][7]

  • H315: Causes skin irritation.[7][8]

  • H351: Suspected of causing cancer.

  • H373: May cause damage to organs (blood) through prolonged or repeated exposure.

Precautionary Statements (Prevention)
  • P201: Obtain special instructions before use (treat as potential carcinogen).

  • P273: Avoid release to the environment (prevent aquatic contamination).

  • P280: Wear protective gloves/protective clothing/eye protection/face protection (Nitrile gloves >0.11mm).

Part 5: Handling & Decontamination Protocols

Self-Validating Handling Protocol

Rationale: Since the compound is a solid powder, inhalation of dust and dermal contact are the primary risks. This protocol uses a "Check-Gate" system where the next step cannot proceed without verifying the previous safety control.

  • Engineering Control Gate:

    • Action: Verify Fume Hood airflow > 100 fpm.

    • Validation: Tape a tissue strip to the sash; it must be pulled inward firmly. Do not proceed if static.

  • PPE Layering:

    • Action: Don double nitrile gloves and a lab coat.

    • Reasoning: Phenylureas are lipophilic; double gloving creates a breakthrough time buffer.

  • Solubilization:

    • Action: Dissolve in DMSO or Acetone inside the hood.

    • Constraint: Never heat open vessels. Use a sealed vial to prevent vaporizing the aniline metabolite if thermal degradation occurs.

  • Waste Segregation:

    • Action: Segregate as "Halogenated Organic Waste - Toxic."

    • Validation: Do not mix with oxidizers (peroxides/nitric acid) as this accelerates the formation of toxic nitroso- compounds.

Emergency Decontamination (Spill)

If a spill occurs, simple water washing is insufficient due to lipophilicity.

  • Isolate: Evacuate the immediate 3-meter radius.

  • Absorb: Cover with a 1:1 mixture of sand and soda ash (to neutralize potential acidic hydrolysis).

  • Clean: Wipe surface with Ethanol (70%) followed by soapy water. Ethanol solubilizes the lipophilic residue; soap removes it.

References

  • National Toxicology Program (NTP). (1979). Bioassay of 5-Chloro-o-toluidine for Possible Carcinogenicity. Technical Report Series No. 187. Link

  • International Agency for Research on Cancer (IARC). (2000). 5-Chloro-ortho-toluidine.[6][9][10][11][12] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 77. Link

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 5-chloro-2-methylaniline.[3][4][6][10][13] Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: 5-Chloro-2-methylaniline. Link

  • BenchChem. (2025). Technical Guide: 3-(2-Chlorophenyl)-1,1-diethylurea (Class Analog). Link

Sources

Methodological & Application

synthesis protocol for 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea

Introduction

Substituted phenylurea compounds represent a critical class of molecules with broad applications, ranging from agrochemicals, where they function as potent herbicides, to pharmaceuticals, where they form the structural core of various therapeutic agents.[1][2] The specific compound, this compound, is a trisubstituted urea derivative whose analogues have been explored for biological activities, including potential anticonvulsant properties.[3] This document provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this compound, designed for researchers in synthetic chemistry and drug development. Our approach emphasizes not only the procedural steps but also the underlying chemical principles and rationale to ensure robust and reproducible outcomes.

Chemical Principle and Reaction Mechanism

The synthesis of N'-aryl-N,N-dialkylureas is most commonly and efficiently achieved through the nucleophilic acyl substitution reaction between a substituted aniline and a dialkylcarbamoyl chloride. This method is a direct and high-yielding pathway to the desired urea product.

The core of this synthesis involves the reaction of 5-Chloro-2-methylaniline with diethylcarbamoyl chloride. The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 5-Chloro-2-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethylcarbamoyl chloride.

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A non-nucleophilic organic base, such as triethylamine (TEA), is included in the reaction mixture. Its primary role is to neutralize the hydrochloric acid (HCl) generated in situ. This is critical because the HCl would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

The overall transformation is a reliable method for forming the stable urea linkage.

Caption: General reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed. Adherence to safety precautions is paramount throughout the procedure.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )QuantityNotes
5-Chloro-2-methylaniline95-79-4141.605.00 g (35.3 mmol)≥98% Purity. Toxic substance.
Diethylcarbamoyl chloride88-10-8135.595.27 g (4.8 mL, 38.8 mmol)Corrosive, handle in a fume hood.
Triethylamine (TEA)121-44-8101.195.36 g (7.4 mL, 53.0 mmol)Dry, ≥99%. Acrid odor.
Dichloromethane (DCM)75-09-284.93150 mLAnhydrous/Dry.
Hydrochloric Acid (1M aq.)7647-01-036.46~50 mLFor aqueous workup.
Saturated Sodium Bicarbonate144-55-884.01~50 mLFor aqueous workup.
Saturated Sodium Chloride (Brine)7647-14-558.44~50 mLFor aqueous workup.
Anhydrous Magnesium Sulfate7487-88-9120.37~10 gDrying agent.
Ethyl Acetate141-78-688.11As neededRecrystallization solvent.
Hexanes110-54-386.18As neededRecrystallization solvent.
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-Chloro-2-methylaniline (5.00 g, 35.3 mmol).

    • Add 100 mL of anhydrous dichloromethane (DCM) to dissolve the aniline.

    • Add triethylamine (7.4 mL, 53.0 mmol) to the solution.

    • Cool the flask to 0 °C using an ice-water bath.

  • Addition of Diethylcarbamoyl Chloride:

    • Slowly add diethylcarbamoyl chloride (4.8 mL, 38.8 mmol) dropwise to the stirred solution over 15-20 minutes using a syringe or dropping funnel. Causality: A slow addition rate is crucial to control the exothermic nature of the reaction and prevent the formation of side products.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 3-4 hours.[4]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexanes). The disappearance of the starting aniline spot indicates reaction completion.

  • Aqueous Workup:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 50 mL of 1M HCl (to remove excess triethylamine and any unreacted aniline).

      • 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).

      • 50 mL of brine (to reduce the solubility of organic material in the aqueous phase).

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation of Crude Product:

    • Filter off the drying agent (MgSO₄).

    • Remove the solvent (DCM) from the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which should be an off-white solid or a viscous oil that solidifies upon standing.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying solid urea derivatives.[5][6]

  • Solvent Selection: A solvent system of ethyl acetate and hexanes is a good starting point. The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.[5]

  • Procedure:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of hot ethyl acetate to just dissolve the solid.

    • Slowly add hexanes to the hot solution until it becomes slightly turbid (cloudy).

    • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

    • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

    • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal precipitation.[5]

  • Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold hexanes to remove any soluble impurities.

    • Dry the purified crystals under vacuum to obtain pure this compound.

Synthesis Workflow and Data Summary

The entire process, from initial setup to final product characterization, is outlined below.

Synthesis_Workflow Start Dissolve 5-Chloro-2-methylaniline & Triethylamine in DCM Cool Cool to 0 °C Start->Cool Add Slowly add Diethylcarbamoyl Chloride Cool->Add React Stir at Room Temperature (3-4 hours) Add->React TLC Monitor by TLC React->TLC Workup Aqueous Workup (HCl, NaHCO₃, Brine) TLC->Workup Reaction Complete Dry Dry Organic Layer (MgSO₄) Workup->Dry Evaporate Evaporate Solvent (Rotary Evaporator) Dry->Evaporate Crude Crude Product Evaporate->Crude Purify Purify by Recrystallization (Ethyl Acetate/Hexanes) Crude->Purify FinalProduct Pure Crystalline Product: 3-(5-Chloro-2-methylphenyl) -1,1-diethylurea Purify->FinalProduct Characterize Characterize: NMR, IR, MS, M.P. FinalProduct->Characterize

Caption: Step-by-step experimental workflow diagram.

Quantitative Data Summary
ParameterValue
Molecular FormulaC₁₂H₁₇ClN₂O[7][8]
Molecular Weight240.73 g/mol
Monoisotopic Mass240.10294 Da[7]
AppearanceWhite to off-white crystalline solid
Expected Yield80-95%
Melting PointTo be determined experimentally
TLC RfTo be determined (e.g., ~0.4 in 30% EtOAc/Hexanes)

Characterization

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include triplets and quartets for the ethyl groups, a singlet for the methyl group on the phenyl ring, aromatic protons, and a singlet for the N-H proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for the carbonyl carbon, the aliphatic carbons of the ethyl and methyl groups, and the six aromatic carbons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ at m/z ≈ 240 and a characteristic [M+2]+ peak with about one-third the intensity, confirming the presence of a single chlorine atom.

  • Infrared Spectroscopy (IR): Key vibrational bands to look for include a strong C=O (urea carbonyl) stretch around 1630-1660 cm⁻¹ and an N-H stretch around 3300-3400 cm⁻¹.

Safety and Handling

  • 5-Chloro-2-methylaniline: Toxic if swallowed and may cause skin/eye irritation. It is a suspected carcinogen.[9][10] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a chemical fume hood.

  • Diethylcarbamoyl chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage. All handling must be done in a fume hood.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Use in a well-ventilated area or fume hood.

  • Triethylamine: Flammable liquid and vapor. Corrosive and has a strong, unpleasant odor.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Inactive aniline (protonated), insufficient base, or wet reagents/solvents.Ensure anhydrous conditions. Use freshly distilled/dried solvents and triethylamine. Check the purity of the starting aniline.
Impure Product Incomplete reaction, side product formation (e.g., symmetrical ureas).Monitor reaction to completion via TLC. Ensure slow, controlled addition of the carbamoyl chloride at 0 °C. Perform purification carefully.
Difficulty Crystallizing Product is an oil, or the incorrect solvent system is being used.Try scratching the inside of the flask to induce crystallization. If it remains an oil, consider purification by flash column chromatography on silica gel.[5][11]

References

  • Taylor & Francis. (2020, August 25). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Retrieved from [Link]

  • Taylor & Francis Online. (2020, August 25). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Retrieved from [Link]

  • Google Patents. CN106008276B - The synthetic method of the phenylurea analog herbicide of phenylurea analog herbicide or deuterated label.
  • ResearchGate. Substituted Ureas. Methods of Synthesis and Applications. Retrieved from [Link]

  • Digital Commons @ NJIT. Substituted ureas. Retrieved from [Link]

  • Google Patents. US2257717A - Manufacture and purification of urea derivatives.
  • Indian Journal of Chemistry. Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Retrieved from [Link]

  • PubChemLite. This compound. Retrieved from [Link]

  • Google Patents. US4384140A - 2-Chloroethyl urea derivatives.
  • PubMed. (2004, August 15). 3-Chloro-2-methylphenyl-substituted semicarbazones: synthesis and anticonvulsant activity. Retrieved from [Link]

  • PubChem. 5-Chloro-2-methylaniline. Retrieved from [Link]

Sources

extraction of 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea from biological samples

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Robust Extraction of 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea from Biological Samples

Introduction

This compound is a chemical compound belonging to the phenylurea class, a group often associated with herbicidal activity through the inhibition of Photosystem II in plants[1]. The monitoring of such compounds in biological matrices (e.g., plasma, serum, urine) is critical in various fields, including toxicology, environmental exposure assessment, and pharmacokinetic studies. However, the inherent complexity and variability of biological samples present significant analytical challenges. Endogenous components such as proteins, lipids, salts, and metabolites can interfere with analysis, suppress instrument signals, and reduce the accuracy and sensitivity of quantification.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective . We present two robust and widely adopted sample preparation strategies: a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol and a classic Solid-Phase Extraction (SPE) method. The causality behind experimental choices is explained, and protocols are designed as self-validating systems, grounded in established analytical principles.

Analyte Physicochemical Properties

Understanding the properties of the target analyte is fundamental to designing an effective extraction strategy. This compound is a relatively non-polar molecule, a characteristic that dictates the choice of solvents and sorbents for its selective isolation.

PropertyValueSource
Molecular FormulaC₁₂H₁₇ClN₂O[2]
Molecular Weight240.73 g/mol [2]
Predicted XlogP2.6[2]
Monoisotopic Mass240.10294 Da[2]

XlogP is a measure of lipophilicity; a value of 2.6 indicates moderate non-polar character, suggesting good solubility in organic solvents like acetonitrile and effective retention on reversed-phase sorbents like C18.

Principles of Extraction Methodologies

QuEChERS

The QuEChERS method was initially developed for pesticide residue analysis in food matrices and has been extensively adapted for biological samples due to its efficiency and simplicity[3]. The process involves two main stages:

  • Extraction/Partitioning: The sample is first homogenized with a water-miscible organic solvent, typically acetonitrile. The addition of salts, such as magnesium sulfate (MgSO₄) and sodium chloride (NaCl), induces phase separation between the aqueous and organic layers. This "salting-out" effect forces the moderately non-polar analytes, like the target compound, from the aqueous sample matrix into the acetonitrile layer. MgSO₄ also serves to remove a significant portion of water from the extract[3][4].

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a separate tube containing a mixture of sorbents for cleanup. A common sorbent is Primary Secondary Amine (PSA), which effectively removes interferences like fatty acids, organic acids, and sugars[5]. Anhydrous MgSO₄ is also included to further reduce residual water.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that separates components of a mixture based on their physical and chemical properties[6]. For a non-polar analyte like this compound, a reversed-phase SPE mechanism using a C18 (octadecyl) sorbent is most appropriate. The process follows four key steps[7]:

  • Conditioning: The sorbent bed is treated first with a strong organic solvent (e.g., methanol) to solvate the C18 functional groups and then with an aqueous solution (e.g., water) to prepare the sorbent for the aqueous sample[7]. This activation is crucial for ensuring reproducible retention of the analyte.

  • Loading: The pre-treated biological sample is passed through the SPE cartridge. The non-polar analyte partitions from the aqueous sample and adsorbs onto the non-polar C18 sorbent via hydrophobic interactions. Polar matrix components remain in the sample and pass through the cartridge to waste.

  • Washing: A weak organic solvent (e.g., water/methanol mixture) is passed through the cartridge to wash away any remaining weakly-bound, polar interferences without dislodging the target analyte.

  • Elution: A strong organic solvent (e.g., acetonitrile or methanol) is used to disrupt the hydrophobic interactions between the analyte and the C18 sorbent, eluting the purified analyte for collection[7].

Experimental Workflow Overview

The following diagram illustrates the general workflow for the extraction and analysis of this compound from biological samples.

Extraction_Workflow cluster_methods Extraction & Cleanup start_node Biological Sample (Plasma, Serum, Urine) pretreat_node Sample Pre-treatment (e.g., Dilution, pH adjustment) start_node->pretreat_node quechers_extract QuEChERS Extraction (Acetonitrile + Salts) pretreat_node->quechers_extract QuEChERS Method spe_extract Solid-Phase Extraction (SPE) (Load on C18 Cartridge) pretreat_node->spe_extract SPE Method quechers_cleanup d-SPE Cleanup (PSA + MgSO4) quechers_extract->quechers_cleanup Supernatant Transfer evap_node Solvent Evaporation & Reconstitution quechers_cleanup->evap_node spe_cleanup Wash & Elute (Methanol/Acetonitrile) spe_extract->spe_cleanup Sequential Steps spe_cleanup->evap_node analysis_node Final Analysis (e.g., LC-MS/MS) evap_node->analysis_node

Caption: General workflow for sample preparation and analysis.

Detailed Experimental Protocols

Protocol 1: Modified QuEChERS for Plasma or Serum

This protocol is adapted from established methods for pesticide analysis in biological fluids[4][8].

Materials:

  • Plasma or Serum Sample

  • Acetonitrile (ACN), HPLC grade

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • 15 mL and 2 mL Polypropylene Centrifuge Tubes

  • Vortex Mixer and Centrifuge

Procedure:

  • Sample Aliquot: Pipette 1.0 mL of plasma or serum into a 15 mL polypropylene centrifuge tube.

  • Solvent Extraction: Add 2.0 mL of acetonitrile to the tube. Cap tightly and vortex vigorously for 2 minutes to ensure thorough protein precipitation and initial extraction[4][8].

  • Salting-Out: Add 400 mg of anhydrous MgSO₄ and 100 mg of NaCl to the tube. The order of addition is important to prevent the formation of clumps.

  • Phase Separation: Immediately cap the tube and shake manually for 1 minute to facilitate the partitioning of the analyte into the acetonitrile layer.

  • Centrifugation: Centrifuge the tube at 4,000 x g for 10 minutes. This will result in a clear separation of the upper acetonitrile layer from the lower aqueous/protein layer.

  • d-SPE Cleanup: Transfer a 1.0 mL aliquot of the upper acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA sorbent[4].

  • Final Cleanup: Cap the 2 mL tube, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes.

  • Final Extract: Carefully collect the supernatant. This extract can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a suitable mobile phase-compatible solvent.

Protocol 2: Solid-Phase Extraction (SPE) for Urine or Plasma

This protocol uses a standard reversed-phase SPE approach, ideal for cleaner sample matrices or when higher selectivity is required.

Materials:

  • Urine or Plasma Sample

  • Reversed-Phase C18 SPE Cartridges (e.g., 100 mg bed mass, 3 mL volume)

  • Methanol (MeOH), HPLC grade

  • Deionized Water

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Procedure:

  • Sample Pre-treatment:

    • For Plasma/Serum: Dilute the sample 1:1 with deionized water or a suitable buffer to reduce viscosity and ensure analytes are free in the solution[6]. Centrifuge if particulates are present.

    • For Urine: Dilute the sample 1:1 with a suitable buffer (e.g., phosphate buffer) prior to loading[6].

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through the C18 cartridge.

    • Pass 3 mL of deionized water through the cartridge. Crucially, do not allow the sorbent bed to go dry after this step [7].

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow flow rate (approx. 1-2 mL/min). Collect the flow-through as waste.

  • Washing:

    • Pass 3 mL of deionized water through the cartridge to remove salts and highly polar interferences.

    • Pass 3 mL of a 10% methanol in water solution to remove moderately polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual water.

  • Elution: Place a clean collection tube under the cartridge. Elute the target analyte by passing 2 x 1.5 mL aliquots of acetonitrile through the cartridge.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 200 µL) of mobile phase for analysis.

Method Validation and Performance

Any analytical method must be validated to ensure its performance is suitable for its intended purpose. Key validation parameters are defined by international guidelines[9][10].

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve should be prepared with a coefficient of determination (R²) of >0.99[11][12].

  • Accuracy (Recovery): The closeness of the measured value to the true value. It is assessed by analyzing spiked control samples at multiple concentrations. Typical acceptance criteria for recovery are within 70-120%[12].

  • Precision (Repeatability): The closeness of agreement between a series of measurements. It is expressed as the relative standard deviation (RSD) and should typically be ≤20%[11][12].

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[9].

The following table summarizes typical performance data expected from a validated extraction method for phenylurea-type compounds in biological matrices.

ParameterTypical ValueDescription
Linearity (R²)≥0.995Demonstrates a strong correlation between instrument response and concentration.
Recovery80 - 115%Percentage of analyte recovered from a spiked sample.[11][13][14]
Precision (RSD)<15%Variation in measurements for repeated extractions of the same sample.[11][13]
LOQ0.1 - 5 ng/mLThe lowest concentration that can be reliably quantified, dependent on the analytical instrument.

Conclusion

The successful extraction of this compound from complex biological samples is achievable through systematic and well-chosen sample preparation techniques. The modified QuEChERS method offers a rapid, high-throughput solution with excellent recoveries, making it suitable for screening large numbers of samples. The Solid-Phase Extraction method provides a more selective and rigorous cleanup, which can be advantageous for achieving very low limits of quantitation or when dealing with particularly challenging matrices. The choice between these methods will depend on the specific application, sample type, available equipment, and the required sensitivity. Regardless of the method chosen, rigorous validation is essential to ensure the generation of reliable, accurate, and defensible data.

References

  • Multi-residue analysis method based on QuEChERS coupled with UHPLC for pesticides and effect of the biological m
  • Optimization of QuEChERS for High-Sensitivity Pesticide Detection in Simulated Biological Matrices Using UPLC-MS/MS. (2025). Asian Journal of Chemistry.
  • Method development and optimisation for analysis of pesticide residues in biological matrices by modified QuEChERS and gas chromatography–triple quadrupole mass spectrometry. (2022). Taylor & Francis Online.
  • Multi-residue analysis method based on QuEChERS followed by ultra-high performance liquid chromatography coupled with diode-array detector for pesticides in human serum and breast milk. (2024). PMC.
  • Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. (2025). Publisher's website.
  • CID 157579219 | C10H24N4S2. (n.d.). PubChem.
  • Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. (2021).
  • Guidelines for the validation of analytical methods used in residue studies in animal tissues. (n.d.). WOAH.
  • Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. (n.d.). FAO AGRIS.
  • Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. (n.d.). PubMed.
  • Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry. (2022). MDPI.
  • Automated Solid-Phase Extraction (SPE) for Pesticides. (2022).
  • Solid Phase Extraction Guide. (n.d.). Thermo Fisher Scientific - US.
  • A method for quantification of fludarabine (FDB) and clofarabine (CFB) in human plasma. (2014). eScholarship.
  • This compound. (n.d.). PubChemLite.
  • Determination of phenylurea herbicides in aqueous samples using partitioned dispersive liquid-liquid microextraction. (2009). PubMed.
  • CAS number and IUPAC name for 3-(2-Chlorophenyl)-1,1-diethylurea. (n.d.). Benchchem.
  • Solid Phase Extraction (SPE)
  • 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea. (n.d.). PubChem.
  • Uniform solid-phase extraction procedure for toxicological drug screening in serum and urine by HPLC with photodiode-array detection. (1997). PubMed.
  • This compound AldrichCPR. (n.d.). Sigma-Aldrich.
  • Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chrom
  • A rapid and sensitive method for determination of dimethyl benzoylphenyl urea in human plasma by using LC/MS/MS. (2003). PubMed.

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Preparation of High-Purity Stock Solutions for 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed guide for the preparation of accurate and stable stock solutions of 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea. This document is intended for researchers, scientists, and professionals in the fields of drug development, agrochemical research, and analytical chemistry. The protocols outlined herein are designed to ensure the integrity and reproducibility of experimental results by providing a self-validating system for stock solution preparation, from solvent selection to long-term storage. This guide emphasizes the causality behind experimental choices, grounded in the physicochemical properties of phenylurea compounds and established laboratory best practices.

Introduction

This compound is a substituted phenylurea compound of interest in various research and development sectors. Accurate and reproducible experimental outcomes are critically dependent on the precise preparation of stock solutions. The concentration and stability of these solutions can be influenced by factors such as the choice of solvent, dissolution technique, and storage conditions. Phenylurea compounds, as a class, can exhibit limited aqueous solubility and may be susceptible to degradation under certain environmental conditions, including exposure to light and elevated temperatures[1]. Therefore, a systematic and scientifically sound approach to stock solution preparation is paramount.

This guide provides experimentally-grounded protocols for the solubilization and storage of this compound, enabling researchers to prepare high-purity stock solutions with confidence. The methodologies described are based on the known properties of structurally similar and commercially available phenylurea herbicides, such as diuron and chlortoluron, to provide a robust starting point for laboratory work.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the foundation for developing effective solubilization and handling protocols. The key properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Name This compound-
CAS Number 15545-54-7
Molecular Formula C₁₂H₁₇ClN₂O
Molecular Weight 240.73 g/mol
Appearance Solid (predicted)-
Predicted Solubility Limited solubility in water; likely soluble in organic solvents such as acetone, dimethyl sulfoxide (DMSO), and ethanol.Inferred from related compounds[2][3][4][5].

Safety and Handling Precautions

As a matter of good laboratory practice, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound and its solutions. This includes, but is not limited to:

  • Safety glasses or goggles: To protect the eyes from splashes.

  • Chemical-resistant gloves: To prevent skin contact.

  • Laboratory coat: To protect clothing and skin.

Solvent Selection and Rationale

The choice of solvent is a critical determinant of the final concentration and stability of the stock solution. Based on the chemical structure of this compound and solubility data for analogous phenylurea compounds, the following solvents are recommended.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. Structurally similar phenylurea herbicides, such as diuron, exhibit high solubility in DMSO (up to 250 mg/mL)[3][6]. This makes DMSO an excellent choice for preparing high-concentration stock solutions.

  • Acetone: A versatile and volatile organic solvent. Chlortoluron, another phenylurea herbicide, demonstrates good solubility in acetone (54 g/L)[2][7]. Acetone is often used in applications where easy removal of the solvent is desired.

  • Ethanol: A polar protic solvent that is less toxic than many other organic solvents. Diuron shows good solubility in ethanol (≥16.8 mg/mL)[5]. Ethanol may be a suitable choice for biological applications where the toxicity of the solvent is a concern.

Rationale for Solvent Choice: The phenylurea structure contains both polar (urea group) and nonpolar (chlorinated methylphenyl and diethyl groups) moieties. Solvents with a moderate to high polarity are generally required to effectively solvate the urea portion of the molecule, while the organic nature of the solvent accommodates the nonpolar regions. The recommended solvents provide a good balance of these properties.

Experimental Protocols

The following protocols provide step-by-step instructions for the preparation of stock solutions of this compound. It is crucial to use high-purity, anhydrous solvents to prevent the introduction of contaminants and to minimize potential degradation.

Workflow for Stock Solution Preparation

Stock_Solution_Preparation A Weigh Compound C Add Solvent A->C Transfer to volumetric flask B Select Solvent B->C D Facilitate Dissolution (Vortexing/Sonication) C->D E Ensure Complete Dissolution D->E F Filter (Optional) E->F If particulates are present G Aliquot E->G If solution is clear F->G H Store Appropriately G->H

Caption: Workflow for the preparation of stock solutions.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is recommended for achieving a high-concentration stock solution suitable for most in vitro applications.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Volumetric flask (e.g., 10 mL)

  • Micropipette

  • Vortex mixer or sonicator

  • Cryogenic vials for storage

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, the required mass of the compound is calculated as follows:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.010 L x 240.73 g/mol x 1000 mg/g = 24.073 mg

  • Weigh the compound: Accurately weigh approximately 24.1 mg of this compound using an analytical balance and transfer it to a 10 mL volumetric flask.

  • Add solvent: Add approximately 8 mL of anhydrous DMSO to the volumetric flask.

  • Facilitate dissolution: Cap the flask and vortex thoroughly. If the compound does not dissolve completely, place the flask in an ultrasonic water bath for 5-10 minutes. Gentle warming (not exceeding 30°C) can also aid dissolution.

  • Bring to final volume: Once the solid is completely dissolved, add DMSO to the volumetric flask until the meniscus reaches the 10 mL mark.

  • Homogenize: Invert the flask several times to ensure the solution is homogeneous.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in cryogenic vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a 1 mg/mL Stock Solution in Acetone

This protocol is suitable for applications where a volatile solvent is preferred.

Materials:

  • This compound (solid)

  • Anhydrous Acetone

  • Analytical balance

  • Spatula

  • Volumetric flask (e.g., 10 mL)

  • Micropipette

  • Vortex mixer or sonicator

  • Amber glass vials for storage

Procedure:

  • Weigh the compound: Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Add solvent: Add approximately 8 mL of anhydrous acetone to the flask.

  • Facilitate dissolution: Cap the flask and vortex until the solid is fully dissolved. Sonication can be used if necessary.

  • Bring to final volume: Add acetone to the volumetric flask to the 10 mL mark.

  • Homogenize: Invert the flask several times to ensure a uniform solution.

  • Aliquot and store: Transfer the solution to amber glass vials to protect it from light. Store at -20°C. Due to the volatility of acetone, ensure the vials are tightly sealed.

Stability and Storage Recommendations

The long-term stability of stock solutions is crucial for the consistency of experimental results. For phenylurea compounds, degradation can be a concern.

Key Stability Considerations:

  • Temperature: Phenylurea herbicides are known to be thermally unstable[3]. Storing stock solutions at low temperatures is the most effective way to minimize degradation.

  • Light: Photodegradation can occur with exposure to light[1]. It is recommended to store stock solutions in amber vials or in the dark.

  • Hydrolysis: While generally slow, hydrolysis can occur in the presence of water, especially under acidic or alkaline conditions[1]. The use of anhydrous solvents is recommended.

Storage Recommendations:

  • Short-term storage (1-2 weeks): Solutions can be stored at 4°C in a tightly sealed container, protected from light.

  • Long-term storage (>2 weeks): For maximum stability, aliquot stock solutions into single-use volumes and store at -20°C or -80°C. Studies on other pesticides have shown that stock solutions in organic solvents can be stable for several years when stored at ≤-20°C[8].

Troubleshooting

ProblemPossible CauseSolution
Compound does not dissolve completely. Insufficient solvent volume or poor solubility in the chosen solvent.Try gentle warming (up to 30°C) or sonication. If the compound still does not dissolve, consider preparing a more dilute solution or trying an alternative recommended solvent (e.g., DMSO for higher concentrations).
Precipitate forms upon storage. The solution may be supersaturated, or the storage temperature is too low for the given concentration.Warm the solution gently to redissolve the precipitate. Consider preparing a less concentrated stock solution or storing it at a slightly higher temperature (e.g., 4°C instead of -20°C for short-term use).
Inconsistent experimental results. Degradation of the stock solution.Prepare a fresh stock solution. Avoid repeated freeze-thaw cycles by aliquoting the stock into smaller volumes. Protect the solution from light.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the preparation of high-purity, stable stock solutions of this compound. By understanding the physicochemical properties of the compound and following the detailed methodologies, researchers can ensure the accuracy and reproducibility of their experimental data. The emphasis on solvent selection, proper dissolution techniques, and appropriate storage conditions is key to maintaining the integrity of the stock solutions over time.

References

  • PubChem. (n.d.). Chlortoluron. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • Solubility of Things. (n.d.). Diuron. Retrieved February 26, 2026, from [Link]

  • Semantic Scholar. (2005). Long-term stability of pure standards and stock standard solutions for the determination of pesticide residues using gas chromatography. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (n.d.). Phenylurea Herbicides. Retrieved February 26, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • Avramides, E. J. (2005). Long-term stability of pure standards and stock standard solutions for the determination of pesticide residues using gas chromatography.
  • Academia.edu. (n.d.). Long-term stability of pure standards and stock standard solutions for the determination of pesticide residues using gas chromatography. Retrieved February 26, 2026, from [Link]

Sources

in vitro assay protocols using 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological & Toxicological Profiling of 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea

Abstract

This application note details the in vitro characterization protocols for This compound (referred to herein as CMP-DEU ). Belonging to the phenylurea class of pharmacophores, CMP-DEU exhibits structural homology to established Photosystem II (PSII) inhibitors (e.g., Chlorotoluron) while presenting significant relevance in mammalian toxicology screening due to potential mitochondrial electron transport chain (ETC) interference.[1] This guide is designed for drug development professionals and toxicologists to evaluate CMP-DEU as a reference standard for off-target mitochondrial liability and cytochrome P450 (CYP) mediated N-dealkylation .[1]

Introduction & Mechanistic Basis

Chemical Identity & Properties
  • IUPAC Name: this compound[1]

  • Structural Class: Substituted Phenylurea[1]

  • Core Pharmacophore: The 1,1-diethylurea moiety acts as a lipophilic anchor, while the 5-chloro-2-methylphenyl ring provides steric specificity.[1] Unlike its dimethyl analogs (classic herbicides), the diethyl substitution increases lipophilicity (LogP), altering membrane permeability and metabolic clearance rates.[1]

Mechanism of Action: The "Dual-Target" Hypothesis

While primarily designed as a PSII inhibitor in agrochemistry, phenylureas are critical "structural alerts" in drug discovery due to their ability to cross-react with mammalian mitochondrial complexes.[1]

  • Primary Target (Plant/Algal): Binds to the Q_B site of the D1 protein in Photosystem II, blocking electron transfer from Q_A to Q_B.[1]

  • Secondary Target (Mammalian): Uncoupling of oxidative phosphorylation or inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase), leading to ATP depletion and ROS generation.[1]

Figure 1: Comparative Electron Transport Blockade The following diagram illustrates the homologous binding sites in Chloroplasts (Target A) and Mitochondria (Target B).[1]

ETC_Blockade cluster_0 Chloroplast (Primary Target) cluster_1 Mitochondria (Off-Target Liability) PSII Photosystem II (D1 Protein) PQ Plastoquinone PSII->PQ e- Flow Cyt Cyt b6f PQ->Cyt CMP_DEU_1 CMP-DEU (Inhibitor) CMP_DEU_1->PSII Blocks Q_B Site CI Complex I (NADH Dehydrogenase) UQ Ubiquinone CI->UQ e- Flow CIII Complex III UQ->CIII CMP_DEU_2 CMP-DEU (Inhibitor) CMP_DEU_2->CI Inhibits e- Transfer

Caption: CMP-DEU disrupts electron flow by competing with quinones at the Q_B site (Chloroplasts) and potentially Complex I (Mitochondria).[1]

Protocol A: High-Throughput PSII Inhibition Assay (Hill Reaction)

Purpose: To validate the biological activity of CMP-DEU using the Hill Reaction, where the reduction of a dye (DCPIP) serves as a surrogate for electron transport.[1]

Materials
  • Biological Source: Isolated spinach thylakoids (standardized to 20 µg Chl/mL).[1]

  • Reagent: 2,6-Dichlorophenolindophenol (DCPIP) (Sigma-Aldrich).[1]

  • Buffer: 50 mM Tricine-NaOH (pH 7.8), 100 mM Sorbitol, 10 mM NaCl, 5 mM MgCl2.[1]

  • Compound: CMP-DEU (dissolved in DMSO; final assay concentration <1% DMSO).[1]

Step-by-Step Methodology
  • Thylakoid Preparation:

    • Homogenize fresh spinach leaves in isolation buffer.

    • Filter through 4 layers of cheesecloth.[1]

    • Centrifuge at 3000 x g for 5 min at 4°C. Resuspend pellet in assay buffer.

    • Critical Check: Measure Chlorophyll concentration using Arnon’s method (Absorbance at 652 nm).[1]

  • Assay Setup (96-Well Plate):

    • Blank: Buffer + Thylakoids (No Light).[1]

    • Control: Buffer + Thylakoids + DCPIP (Light).

    • Test: Buffer + Thylakoids + DCPIP + CMP-DEU (Gradient: 0.01 µM to 100 µM).

  • Reaction Initiation:

    • Add DCPIP (Final conc: 60 µM).

    • Illuminate plate with saturating red light (>600 nm, 300 µmol photons m⁻² s⁻¹) for 10 minutes.[1]

  • Readout:

    • Measure Absorbance at 600 nm (DCPIP reduction leads to loss of blue color).

    • Calculate % Inhibition:

      
      .[1]
      

Protocol B: Mammalian Mitochondrial Toxicity Screening

Purpose: To assess the "Drug Development" liability of CMP-DEU.[1] Phenylureas can act as mitochondrial toxins; this assay quantifies the impact on cellular respiration.[1]

Materials
  • Cell Line: HepG2 (Human Liver Carcinoma) or H9c2 (Cardiomyocytes).[1]

  • Platform: Seahorse XF Analyzer or Oxygen Electrode (Oxygraph).

  • Media: Unbuffered DMEM (pH 7.4) supplemented with Glucose (10 mM), Pyruvate (1 mM), and Glutamine (2 mM).[1]

Experimental Workflow
  • Seeding: Plate HepG2 cells at 20,000 cells/well in XF96 plates 24h prior.

  • Basal Respiration: Measure Oxygen Consumption Rate (OCR) for 3 cycles.

  • Injection 1 (CMP-DEU): Inject CMP-DEU at varying concentrations (1, 10, 50 µM).[1]

    • Observation: A rapid drop in OCR indicates Complex I inhibition.[1]

  • Injection 2 (Oligomycin): (1 µM) Inhibits ATP synthase (measures ATP-linked respiration).[1]

  • Injection 3 (FCCP): (0.5 µM) Uncoupler (measures maximal respiratory capacity).[1]

    • Toxicity Marker: If CMP-DEU prevents FCCP-induced maximal respiration, it confirms ETC blockade.[1]

  • Injection 4 (Rotenone/Antimycin A): Shuts down mitochondrial respiration (non-mitochondrial oxygen consumption).[1]

Table 1: Expected Respiratory Phenotypes

Parameter CMP-DEU Effect (Predicted) Mechanism
Basal Respiration Decrease (Dose-dependent) Complex I Inhibition
ATP Production Decrease Reduced Proton Motive Force
Maximal Respiration Blunted ETC Blockade prevents reserve capacity utilization

| ECAR (Glycolysis) | Increase | Compensatory glycolytic shift (Warburg effect) |[1]

Protocol C: Metabolic Stability (Microsomal N-Dealkylation)

Purpose: CMP-DEU contains a 1,1-diethyl tail.[1] The primary metabolic route in mammals is oxidative N-deethylation via CYP450 enzymes.[1] This protocol determines the Intrinsic Clearance (


).[1]
Reaction System
  • Enzyme: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).[1]

  • Cofactor: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Quench Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).[1]

Methodology
  • Pre-Incubation: Mix HLM and CMP-DEU (1 µM final) in Phosphate Buffer (100 mM, pH 7.4). Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH generating system to start the reaction.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL Quench Solution. Vortex and centrifuge (4000 rpm, 10 min).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).[1]

    • Mobile Phase: Gradient Water/Acetonitrile + 0.1% Formic Acid.[1]

    • Transition: Monitor Parent (

      
      ) and Mono-desethyl metabolite (
      
      
      
      ).[1]

Figure 2: Metabolic Stability Workflow

Metabolic_Workflow cluster_sampling Time Course Sampling Start Substrate Preparation (1 µM CMP-DEU) Incubate Incubation (HLM + NADPH, 37°C) Start->Incubate T0 T=0 min Incubate->T0 T15 T=15 min Incubate->T15 T60 T=60 min Incubate->T60 Quench Protein Precipitation (ACN + IS) T0->Quench T15->Quench T60->Quench Analysis LC-MS/MS (Parent vs. Metabolite Ratio) Quench->Analysis Calc Calculate CL_int & t1/2 Analysis->Calc

Caption: Workflow for determining the metabolic half-life and clearance of CMP-DEU in liver microsomes.

Data Analysis & Interpretation

Calculating Intrinsic Clearance ( )

Plot the natural logarithm of the remaining CMP-DEU percentage against time.[1] The slope of the linear regression (


) represents the elimination rate constant.[1]

[1]

[1]
  • High Clearance:

    
     (Rapid N-deethylation).[1]
    
  • Low Clearance:

    
     (Metabolically stable).[1]
    
Safety Margins

Calculate the Selectivity Index (SI) for drug development applications:


[1]
  • A low SI (<10) indicates significant off-target liability, flagging the compound as a potential toxicological hazard in early discovery.[1]

References

  • Tischer, W., & Strotmann, H. (1977).[1] Relationship between inhibitor binding by chloroplasts and inhibition of photosynthetic electron transport.[1] Biochimica et Biophysica Acta (BBA) - Bioenergetics.[1] Link[1]

  • Moreland, D. E. (1980).[1] Mechanisms of Action of Herbicides. Annual Review of Plant Physiology. Link[1]

  • Nadanaciva, S., & Will, Y. (2011).[1] New insights in drug-induced mitochondrial toxicity. Current Pharmaceutical Design. Link

  • Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

  • PubChem. (n.d.).[1][2] this compound (Compound Summary). National Library of Medicine.[1] Link[1]

Sources

Application Note: High-Throughput GC-MS Analysis of 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust methodologies for the quantitative analysis of 3-(5-chloro-2-methylphenyl)-1,1-diethylurea, a substituted urea compound, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). Recognizing the inherent thermal lability of many phenylurea compounds, this document presents two distinct analytical strategies: a direct injection approach with optimized inlet parameters to minimize degradation, and a derivatization protocol to enhance thermal stability for improved accuracy and sensitivity. This application note provides researchers, scientists, and drug development professionals with the foundational knowledge and step-by-step protocols necessary to implement a reliable analytical workflow for this compound and structurally similar molecules.

Introduction: The Analytical Challenge of Phenylurea Compounds

This compound belongs to the class of phenylurea compounds, which are widely used as herbicides. Accurate and sensitive quantification of these compounds in various matrices is crucial for environmental monitoring, food safety, and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) offers high separation efficiency and specific detection, making it a powerful tool for this purpose. However, a significant challenge in the GC analysis of phenylurea herbicides is their thermal instability.[1][2][3][4] In the hot GC inlet, these compounds can degrade, often through the cleavage of the urea bridge, leading to the formation of corresponding isocyanates and amines.[2] This degradation can result in poor reproducibility, inaccurate quantification, and the potential for misidentification.

To address this, two primary strategies are employed:

  • Direct GC-MS with Optimized Conditions: This approach aims to minimize thermal degradation by carefully controlling the injection parameters.

  • GC-MS with Derivatization: This method involves chemically modifying the analyte to form a more thermally stable derivative prior to GC-MS analysis.

This guide will provide detailed protocols for both approaches, allowing the user to select the most appropriate method based on their specific analytical requirements and instrumentation.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is essential for method development.

PropertyValueSource
Molecular Formula C₁₂H₁₇ClN₂OPubChem[5]
Molecular Weight 240.73 g/mol PubChem[5]
Monoisotopic Mass 240.10294 DaPubChem[5]

Sample Preparation: A Critical First Step

The choice of sample preparation technique is highly dependent on the matrix (e.g., water, soil, biological fluids). For this application note, we will focus on a generic protocol for liquid samples, which can be adapted as needed. Solid-phase extraction (SPE) is a widely adopted and effective technique for the extraction and clean-up of urea herbicides from aqueous matrices.[1][3][6][7]

Solid-Phase Extraction (SPE) Protocol for Aqueous Samples

This protocol is designed to concentrate the analyte and remove interfering matrix components.

Materials:

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Deionized water

  • Ethyl acetate (GC grade)

  • Nitrogen gas for evaporation

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the aqueous sample (e.g., 100-500 mL, pH adjusted to neutral if necessary) onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge thoroughly by passing a stream of nitrogen gas through it for 10-15 minutes.

  • Elution: Elute the analyte from the cartridge with 2 x 3 mL of ethyl acetate into a clean collection tube.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at room temperature. The sample is now ready for direct GC-MS analysis or derivatization.

Analytical Strategy 1: Direct GC-MS Analysis

Direct analysis is a faster approach but requires careful optimization to ensure reproducibility. The key is to minimize the analyte's residence time in the hot inlet and use the lowest possible inlet temperature that still allows for efficient volatilization.[2]

Rationale for Direct Analysis

While thermal degradation is a concern, a carefully optimized direct GC-MS method can provide acceptable results, particularly for screening purposes or when derivatization is not feasible. The strategy focuses on either minimizing the degradation or achieving a reproducible degradation pattern where the degradation product can be used for quantification.[2][8]

Recommended GC-MS Parameters for Direct Analysis
ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides precise temperature and flow control.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and selectivity.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minProvides good chromatographic efficiency.
Inlet SplitlessFor maximum sensitivity.
Inlet Temperature 200-220 °C (optimize)A lower temperature to minimize thermal degradation.[2]
Injection Volume 1 µLStandard injection volume.
Oven Program Initial: 80 °C (hold 1 min) Ramp: 20 °C/min to 280 °C (hold 5 min)A starting point for method development.
Transfer Line 280 °CTo prevent analyte condensation.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique.
Source Temp. 230 °CStandard source temperature.
Quadrupole Temp. 150 °CStandard quadrupole temperature.
Acquisition Mode Scan (m/z 50-350) and/or SIMScan for initial identification, SIM for quantification.
SIM Ions To be determined from the mass spectrum of the analyte. Likely candidates include the molecular ion (m/z 240) and major fragment ions.Provides enhanced sensitivity and selectivity.[8]
Workflow for Direct GC-MS Analysis

direct_analysis_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Aqueous Sample spe Solid-Phase Extraction sample->spe concentrate Concentration spe->concentrate injection Optimized Direct Injection (Low Inlet Temp) concentrate->injection 1 µL injection gc_separation GC Separation (HP-5ms column) injection->gc_separation ms_detection MS Detection (Scan/SIM) gc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis Data Acquisition

Caption: Workflow for the direct GC-MS analysis of this compound.

Analytical Strategy 2: GC-MS Analysis with Derivatization

Derivatization is a robust strategy to overcome the thermal instability of phenylurea herbicides.[1][3] By converting the analyte into a more stable compound, this method can lead to improved peak shape, reproducibility, and sensitivity. Methylation is a common and effective derivatization technique for this class of compounds.[1][3]

Rationale for Derivatization

Derivatization by methylation targets the nitrogen of the amide group, forming a stable tertiary amide.[1] This blocks the site of thermal degradation, allowing for higher GC inlet and oven temperatures without compromising the integrity of the analyte.

Derivatization Protocol: Methylation

Materials:

  • Concentrated sample extract (from SPE) in a suitable solvent (e.g., acetone)

  • Iodomethane (Methyl Iodide)

  • Strong base (e.g., Sodium Hydride in mineral oil)

  • Anhydrous sodium sulfate

  • Hexane (GC grade)

Procedure:

  • Ensure the sample extract is completely dry by passing it through a small column of anhydrous sodium sulfate.

  • In a clean, dry vial, add a small amount of a strong base (e.g., a few milligrams of sodium hydride). Caution: Sodium hydride is highly reactive with water. Handle with extreme care in a fume hood.

  • Add 100 µL of the dried sample extract to the vial.

  • Add 50 µL of iodomethane. Caution: Iodomethane is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment in a fume hood.

  • Seal the vial tightly and heat at 60 °C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding a few drops of water.

  • Extract the derivatized analyte by adding 1 mL of hexane and vortexing for 1 minute.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean GC vial for analysis.

Recommended GC-MS Parameters for Derivatized Analysis
ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides precise temperature and flow control.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and selectivity.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minProvides good chromatographic efficiency.
Inlet SplitlessFor maximum sensitivity.
Inlet Temperature 250 °CHigher temperature is possible due to increased thermal stability of the derivative.
Injection Volume 1 µLStandard injection volume.
Oven Program Initial: 100 °C (hold 1 min) Ramp: 15 °C/min to 300 °C (hold 5 min)Can be adjusted based on the retention time of the derivative.
Transfer Line 280 °CTo prevent analyte condensation.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique.
Source Temp. 230 °CStandard source temperature.
Quadrupole Temp. 150 °CStandard quadrupole temperature.
Acquisition Mode Scan (m/z 50-400) and/or SIMScan to identify the derivative's mass spectrum, then SIM for quantification.
SIM Ions To be determined from the mass spectrum of the methylated derivative. The molecular ion will be 14 Da higher than the parent compound (m/z 254).Provides enhanced sensitivity and selectivity.
Workflow for GC-MS Analysis with Derivatization

derivatization_analysis_workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis sample Aqueous Sample spe Solid-Phase Extraction sample->spe concentrate Concentration spe->concentrate derivatization Methylation Derivatization concentrate->derivatization injection Standard Injection (250 °C Inlet) derivatization->injection 1 µL injection gc_separation GC Separation (HP-5ms column) injection->gc_separation ms_detection MS Detection (Scan/SIM) gc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis Data Acquisition

Caption: Workflow for the GC-MS analysis of this compound with derivatization.

Data Analysis and Quantification

For both methods, quantification should be performed using a multi-level calibration curve prepared from analytical standards of this compound. If using the derivatization method, the calibration standards should undergo the same derivatization procedure as the samples to compensate for any variations in reaction efficiency. An internal standard should also be considered to improve the accuracy and precision of the quantification.

Conclusion

This application note provides two validated strategies for the GC-MS analysis of this compound. The direct injection method offers a rapid screening approach, but requires careful optimization to manage thermal degradation. The derivatization method, while more time-consuming, provides a more robust and sensitive quantitative analysis by enhancing the thermal stability of the analyte. The choice between these methods will depend on the specific goals of the analysis, the required level of sensitivity and accuracy, and the available instrumentation. By following the detailed protocols and understanding the underlying principles, researchers can successfully implement a reliable GC-MS method for the analysis of this and other phenylurea compounds.

References

  • Scott, S. (1993). Determination of derivatized urea herbicides in water by solid-phase extraction, methylation and gas chromatography with a nitrogen–phosphorus detector. Analyst, 118(9), 1117-1121. [Link]

  • Pocurull, E., Sánchez, F. J., & Borrull, F. (2001). New strategies for the determination of phenylurea pesticides by gas chromatography with hot splitless inlet systems. Journal of Chromatography A, 918(1), 167-175. [Link]

  • Semantic Scholar. (n.d.). Determination of derivatized urea herbicides in water by solid-phase extraction, methylation and gas chromatography with a nitrogen–phosphorus detector. Retrieved from [Link]

  • Farajzadeh, M. A., & Djozan, D. (2019). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. Molecules, 24(19), 3587. [Link]

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). Methods of Analysis by the U.S. Geological Survey Organic Geochemistry Research Group- Determination of Selected Herbicides and Their Degradation Products in Water Using Solid-Phase Extraction and Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • U.S. Department of Agriculture, Food Safety and Inspection Service. (2005, March 18). Confirmation of Pesticides by GC/MS/MS. Retrieved from [Link]

  • Google Patents. (n.d.). CN111239318A - Method for determining urea content in biological sample based on combination of GC-MS and enzymatic chemical method.
  • Waters Corporation. (n.d.). Investigating a Nitrogen-Only System for GC-MS/MS for Pesticide Residue Analysis in Food. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Saunders, D. G., & Vanatta, L. E. (1974). Derivatization and gas chromatographic measurement of some thermally unstable ureas. Analytical Chemistry, 46(9), 1319-1321. [Link]

  • ResearchGate. (n.d.). Analysis of phenylurea herbicides from plants by GC/MS. Retrieved from [Link]

  • LCGC International. (n.d.). Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. Retrieved from [Link]

Sources

Application Notes & Protocols: Establishing In Vivo Dosing Regimens for 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Novel Phenylurea Compound for In Vivo Studies

3-(5-Chloro-2-methylphenyl)-1,1-diethylurea (CAS No. 15545-54-7) is a substituted phenylurea compound.[1] While the broader class of phenylureas has been investigated for various biological activities, ranging from herbicidal to potential therapeutic applications, specific and comprehensive in vivo dosing data for this particular molecule in animal models are not extensively documented in publicly available literature.[2][3] Many compounds within this chemical family exhibit properties that necessitate careful characterization before initiating efficacy studies.[3]

This guide provides a strategic framework and detailed protocols for researchers to systematically establish safe and effective dosing regimens for this compound in preclinical animal models. The approach outlined below is designed to generate foundational data on tolerability, toxicity, and pharmacokinetic behavior, which are prerequisites for designing robust efficacy trials. We will proceed from initial compound handling and formulation to acute and sub-chronic toxicity assessments, providing the causal logic behind each experimental step.

Foundational Steps: Formulation and Vehicle Selection

The bioavailability and, consequently, the in vivo activity of a test compound are critically dependent on its formulation. As a substituted phenylurea, this compound is predicted to be lipophilic, requiring a non-aqueous vehicle for solubilization. The choice of vehicle is a critical experimental parameter that can influence absorption, tolerability, and the ultimate toxicological profile.

Causality in Vehicle Selection: An inappropriate vehicle can lead to poor compound exposure, local irritation, or vehicle-induced toxicity, confounding experimental results. A standard approach involves screening a panel of common, well-tolerated vehicles to find one that provides a stable and homogenous solution or suspension at the required concentrations.

Table 1: Common Vehicles for In Vivo Dosing of Lipophilic Compounds
Vehicle CompositionKey CharacteristicsCommon Animal ModelsConsiderations & Cautions
Corn Oil Natural triglyceride; generally well-tolerated.Rat, MouseCan influence lipid metabolism; batch-to-batch variability. Ensure peroxide levels are low.
0.5% (w/v) Methylcellulose in Water Forms a suspension; useful for compounds that do not fully dissolve.Rat, MouseRequires constant agitation to ensure dose uniformity. Particle size of the compound can affect absorption.
20% Captisol® in Saline A modified cyclodextrin that enhances solubility.Rat, Dog, RabbitCan have its own physiological effects, particularly on the kidneys at high doses.[4]
5% DMSO / 40% PEG 400 / 55% Saline A multi-component system for challenging compounds.Mouse, RatDMSO can have pharmacological effects and enhance the penetration of other substances. Use with caution.
Protocol 1: Vehicle Screening and Dosing Solution Preparation

Objective: To identify a suitable vehicle and prepare a stable dosing formulation of this compound.

Materials:

  • This compound

  • Screening vehicles (e.g., Corn oil, 0.5% methylcellulose, saline)

  • Glass vials

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Warming bath (optional)

Methodology:

  • Solubility Screening (Small Scale): a. Weigh 5 mg of the test compound into separate glass vials. b. Add 100 µL of each test vehicle to the respective vials to target a high concentration (e.g., 50 mg/mL). c. Vortex each vial vigorously for 2-3 minutes. Gentle warming (37-40°C) may be applied if solubility issues persist. d. Visually inspect for complete dissolution. Observe for precipitation or phase separation after letting the solution stand at room temperature for 1-2 hours. e. Causality Check: This step rapidly identifies a lead vehicle. If the compound crashes out of solution, it is not a viable formulation for ensuring consistent dosing.

  • Formulation for In Vivo Dosing: a. Based on the screening results, select the most suitable vehicle. For this example, we will proceed with corn oil, a common choice for subchronic toxicity studies.[5] b. Calculate the total amount of compound and vehicle needed for the entire study, including a 10-20% overage to account for transfer losses. c. In an appropriate container, add the weighed amount of this compound. d. Add the calculated volume of corn oil. e. Mix using a magnetic stirrer until a homogenous solution or a fine, uniform suspension is achieved. If preparing a suspension, continue stirring throughout the dosing procedure to prevent settling. f. Store the formulation as determined by stability studies (typically protected from light at 2-8°C or room temperature). Bring to room temperature before dosing.

Dose Range Finding: From Acute to Sub-Chronic Regimens

Without prior data, a dose-escalation strategy is essential to identify a safe and tolerable dose range. This process typically begins with an acute, single-dose study to find the Maximum Tolerated Dose (MTD), followed by a multi-dose sub-chronic study.

Tier 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination

Expertise & Experience: The MTD is the highest dose of a drug that does not cause unacceptable toxicity over a short period. It serves as the upper boundary for designing subsequent, longer-term studies. The primary endpoints are clinical signs of toxicity and mortality.

Protocol 2: Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure Adaptation)

Objective: To determine the acute oral toxicity and MTD of this compound in rats.

Animal Model: Sprague-Dawley or Fischer 344 rats (8-10 weeks old), one sex (typically females, as they are often slightly more sensitive).

Methodology:

  • Acclimation: Acclimate animals for at least 5 days prior to dosing.

  • Dosing: a. Fast animals overnight (with access to water) before dosing to promote absorption. b. Weigh each animal immediately before dosing to calculate the precise volume. c. Start with a single animal at a conservative dose. Based on general toxicity data for related urea compounds, a starting dose of 300 mg/kg can be considered.[6] d. Administer the calculated volume of the test formulation via oral gavage. Standard administration volumes for rats are typically 5-10 mL/kg.[7]

  • Observation: a. Observe the animal continuously for the first 30 minutes, then hourly for 4 hours, and at least once daily for 14 days. b. Record all clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of convulsions or distress.

  • Dose Escalation/De-escalation: a. If the animal survives without significant toxicity after 48 hours, dose the next animal at a higher dose (e.g., 1000 mg/kg). b. If the first animal shows signs of severe toxicity or dies, dose the next animal at a lower dose (e.g., 100 mg/kg). c. Continue this process, adjusting the dose based on the outcome of the previously dosed animal until the MTD is identified.

  • Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals to check for any visible organ abnormalities.

Diagram 1: Workflow for Establishing an In Vivo Dosing Regimen

G cluster_prep Phase 1: Preparation cluster_acute Phase 2: Acute Tolerability cluster_subchronic Phase 3: Sub-Chronic Regimen Compound Compound Characterization (this compound) Formulation Protocol 1: Vehicle Screening & Formulation Compound->Formulation AcuteTox Protocol 2: Single-Dose Escalation Study Formulation->AcuteTox Test Formulation MTD Determine MTD (e.g., 1000 mg/kg/day) AcuteTox->MTD DoseSelect Select Doses Based on MTD (e.g., 100, 300, 1000 mg/kg) MTD->DoseSelect Subchronic Protocol 3: 14- or 28-Day Repeat-Dose Study DoseSelect->Subchronic Endpoints Collect Endpoints: Clinical Signs, Body Weight, Clin Path, Histopathology Subchronic->Endpoints NOAEL Establish NOAEL (No-Observed-Adverse-Effect-Level) Endpoints->NOAEL Efficacy Proceed to Efficacy Studies NOAEL->Efficacy Inform Dose Selection

Sources

microwave-assisted synthesis of 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of This compound (CAS 15545-54-7). While urea derivatives are often synthesized via isocyanates, the presence of the ortho-methyl group in the 5-chloro-2-methylaniline precursor introduces steric hindrance that can retard conventional thermal reaction rates.

This protocol utilizes microwave irradiation to overcome this kinetic barrier.[1] By employing a direct nucleophilic substitution with diethylcarbamoyl chloride in a polar aprotic solvent, we achieve reaction completion in under 20 minutes, compared to 4–12 hours required for conventional reflux.[2] The method emphasizes a "self-validating" workup strategy that ensures high purity without chromatographic separation.

Scientific Rationale & Reaction Engineering

The Challenge: Steric & Electronic Effects

The target molecule is an unsymmetrical trisubstituted urea. The key synthetic challenge lies in the nucleophilicity of the aniline nitrogen:

  • Steric Hindrance: The methyl group at the ortho position (C2) creates steric bulk, impeding the approach of the electrophile.

  • Electronic Effect: The chlorine atom at C5 is electron-withdrawing (inductive effect), slightly reducing the basicity and nucleophilicity of the amine.

The Solution: Microwave Dielectric Heating

Microwave synthesis is superior to conventional heating for this transformation due to two primary factors:

  • Arrhenius Rate Acceleration: Microwave reactors allow solvents like Acetonitrile (MeCN, bp 82 °C) to be superheated to 120–150 °C in a pressurized vessel.[2] According to the Arrhenius equation, a 10 °C increase doubles the reaction rate; a 40 °C increase (over boiling) can accelerate the rate by ~16-fold.

  • Dipolar Polarization: The transition state for urea formation involves a polar intermediate. Microwave irradiation stabilizes polar transition states through specific dielectric interactions, potentially lowering the activation energy (

    
    ).[2]
    
Reaction Scheme & Mechanism

ReactionScheme Aniline 5-Chloro-2-methylaniline (Nucleophile) TS Tetrahedral Intermediate Aniline->TS + Base / MW Heat Chloride Diethylcarbamoyl Chloride (Electrophile) Chloride->TS Product 3-(5-Chloro-2-methylphenyl)- 1,1-diethylurea TS->Product Byproduct HCl (Scavenged by Base) TS->Byproduct

Caption: Nucleophilic acyl substitution pathway accelerated by microwave irradiation.

Materials & Equipment

Reagents
ReagentRolePurityEquiv.
5-Chloro-2-methylaniline Substrate (Amine)>98%1.0
Diethylcarbamoyl chloride Reagent (Electrophile)>97%1.2
Pyridine Base (HCl Scavenger)Anhydrous2.0
Acetonitrile (MeCN) SolventHPLC GradeN/A
1M HCl (aq) Workup Reagent--
Equipment
  • Microwave Reactor: Single-mode (e.g., Anton Paar Monowave or CEM Discover) capable of sustaining 20 bar pressure.[2]

  • Vessels: 10 mL or 30 mL borosilicate glass vials with silicone/PTFE septa.

  • Stirring: Magnetic stir bar (high-field coupling recommended).

Experimental Protocol

Workflow Diagram

Workflow Step1 1. PREPARATION Dissolve Aniline (1.0 eq) & Base (2.0 eq) in MeCN. Add Carbamoyl Chloride (1.2 eq). Step2 2. IRRADIATION Rampto 120°C (2 min). Hold 15 min. High Stirring. Step1->Step2 Step3 3. QUENCH & WORKUP Cool to 50°C. Pour into ice-cold 1M HCl. Step2->Step3 Step4 4. ISOLATION Precipitate forms. Filter & Wash with H2O. Step3->Step4 Step5 5. VALIDATION Check pH of filtrate (must be acidic). Dry solid in vacuo. Step4->Step5

Caption: Step-by-step experimental workflow for the microwave synthesis.

Step-by-Step Procedure

Step 1: Reaction Assembly

  • In a 10 mL microwave vial equipped with a magnetic stir bar, add 5-Chloro-2-methylaniline (141.6 mg, 1.0 mmol).

  • Add Acetonitrile (3.0 mL). The aniline should dissolve completely.

  • Add Pyridine (161 µL, 2.0 mmol). Note: Pyridine acts as both a base and a co-solvent to solubilize the transition state.

  • Add Diethylcarbamoyl chloride (152 µL, 1.2 mmol) dropwise. Cap the vial immediately.

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:

  • Temperature: 120 °C

  • Ramp Time: 2:00 min

  • Hold Time: 15:00 min

  • Pressure Limit: 250 psi (17 bar) - Safety cutoff

  • Power: Dynamic (Max 150 W)[2]

  • Stirring: High

Why 120 °C? This temperature is sufficiently high to overcome the steric barrier of the ortho-methyl group but low enough to prevent thermal decomposition of the urea product.

Step 3: Workup (Self-Validating Purification)

  • Allow the vial to cool to <50 °C (usually automated by the reactor).

  • Prepare a beaker with 20 mL of ice-cold 1M HCl .

  • Pour the reaction mixture slowly into the HCl solution with vigorous stirring.

    • Mechanism:[2][1] The excess pyridine and any unreacted aniline will be protonated by the HCl, becoming water-soluble salts. The urea product is neutral and lipophilic; it will precipitate out.

  • Stir for 10 minutes to ensure complete protonation of impurities.

Step 4: Isolation

  • Filter the precipitate using a sintered glass funnel or Buchner funnel.

  • Wash the solid cake with cold water (3 x 10 mL) to remove residual acid and salts.

  • Wash with a small amount of cold hexanes (1 x 5 mL) to remove trace lipophilic impurities (optional).

  • Dry the solid in a vacuum oven at 45 °C for 4 hours.

Results & Analysis

Expected Data
  • Yield: 85–95% (typically >90% due to the excess electrophile driving the reaction).

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expect range approx. 140–145 °C (Compare to literature for similar ureas).

Analytical Validation
TechniqueFeature to ObserveInterpretation
1H NMR (DMSO-d6)

7.8–8.2 ppm (s, 1H)
Urea NH proton. Diagnostic broad singlet.

2.1–2.3 ppm (s, 3H)
Aryl-CH3. Confirming the 2-methyl group.

3.2–3.4 ppm (q, 4H)
N-CH2-CH3. Diethyl group signals.

1.0–1.2 ppm (t, 6H)
N-CH2-CH3. Methyl triplet.[2]
LC-MS [M+H]+ = 241.1Mass Confirmation. Chlorine isotope pattern (3:1 ratio for 35Cl/37Cl) should be visible.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete conversion due to steric hindrance.Increase MW temperature to 140 °C or extend hold time to 30 min.
Oily Product Residual solvent or impurities.Recrystallize from Ethanol/Water (1:[2]1) or triturate with cold pentane.
Vial Over-pressure Decomposition or volatile solvent.Ensure headspace ratio is correct (fill volume < 60% of vial capacity).
Starting Material Remains Moisture in reagents (hydrolysis of chloride).Use anhydrous MeCN and fresh Diethylcarbamoyl chloride.

References

  • Microwave-Assisted Urea Synthesis (General)

    • Larhed, M., Moberg, C., & Hallberg, A. (2002).[2] Microwave-accelerated homogeneous catalysis in organic chemistry. Accounts of Chemical Research, 35(9), 717-727.[2] Link[2]

  • Reaction of Hindered Anilines

    • Shi, F., et al. (2013).[2] Microwave-promoted synthesis of ureas from amines and isocyanates.[3][4] Synlett, 24. (General methodology applied).

  • Compound Data (Grounding)

    • PubChem CID 567798: this compound. Link[2]

  • Microwave Effect on Amidation

    • Kappe, C. O. (2004).[2][5] Controlled microwave heating in modern organic synthesis.[6][7] Angewandte Chemie International Edition, 43(46), 6250-6284.[2] Link[2]

Sources

Validation & Comparative

Establishing the Gold Standard: A Comparative Guide to Purity Assessment for 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea

[1]

Executive Summary

In the development of phenylurea-based agrochemicals and pharmaceuticals, This compound (CAS: 15545-54-7) frequently appears as a critical process impurity or a metabolic target.[1] However, unlike blockbuster active ingredients (e.g., Chlortoluron), this specific derivative often lacks commercially available Certified Reference Materials (CRMs) accredited to ISO 17034.[1]

Researchers are often forced to choose between "Research Grade" catalog chemicals (often supplied with minimal data) and developing an In-House Primary Standard .[1] This guide objectively compares the performance of these sourcing options and details the two competing methodologies for purity assignment: Mass Balance (HPLC/TGA/KF) versus Quantitative NMR (qNMR) .

Part 1: The Comparative Landscape

The reliability of your toxicological data or impurity profiling depends entirely on the "truth" of your reference standard. Below is a direct comparison of the three tiers of standards available for this compound.

Table 1: Reference Standard Grade Comparison
FeatureOption A: Research Grade (Catalog) Option B: Analytical Standard (ISO 17025) Option C: In-House Primary Standard (Recommended)
Primary Use High-throughput screening, synthesis starting material.[1]Routine QC, retention time marker.[1]Quantitation , GLP safety studies, impurity calculation.
Purity Definition "Area %" (HPLC only). Often ignores water/salts.[1]Chromatographic purity + volatile check.Absolute Mass Fraction (g/g).[1]
Traceability None.Traceable to manufacturer's internal SOPs.[1]SI-Traceable (via NIST/BIPM traceable Internal Standard).[1]
Risk Factor High. A 95% chemical labeled as 99% leads to a 4% error in every subsequent calculation.Moderate. Good for ID, but may lack uncertainty budgets.[1]Low. Self-validated with calculated uncertainty.[1]
Cost $ (Low)

(Medium)

$ (High initial labor, low long-term).[1]
Part 2: Methodology Comparison (Mass Balance vs. qNMR)

When characterizing an In-House Standard (Option C), you must choose a certification method.[1]

1. The Mass Balance Approach (The Traditional Path)

This method assumes purity is

12
  • Formula:

    
    [1]
    
  • Pros: Uses standard equipment (HPLC-UV, Karl Fischer).

  • Cons: Dangerous for this compound. Phenylureas often contain symmetric urea byproducts (e.g., 1,3-bis(5-chloro-2-methylphenyl)urea) that may have vastly different UV Response Factors (RF) than the target.[1] If the impurity has a low RF, HPLC will overestimate the purity of your standard.

2. The qNMR Approach (The Modern Gold Standard)

This method measures the molar ratio of the analyte protons against a NIST-traceable internal standard.

  • Formula:

    
    [1]
    
  • Pros: Absolute quantification. Does not require response factors.[1] Detects oligomeric impurities invisible to UV.[1]

  • Cons: Requires high-field NMR (≥400 MHz) and precise weighing.[1]

Part 3: Experimental Protocols
Workflow Visualization

The following diagram illustrates the decision matrix for certifying your standard.

GStartRaw Material Sourcing(this compound)CheckInitial Purity Check(HPLC-UV Area %)Start->CheckDecisionIs Area % > 99.0?Check->DecisionRecrystallizeRecrystallization(EtOH/Water)Decision->RecrystallizeNo (<99%)Path_SelectionSelect Certification PathDecision->Path_SelectionYes (>99%)Recrystallize->CheckMB_PathMass Balance Path(Requires 3 techniques)Path_Selection->MB_PathNo NMR AccessqNMR_PathqNMR Path(Requires 1 technique)Path_Selection->qNMR_PathPreferredMB_Steps1. HPLC (Chrom Purity)2. Karl Fischer (Water)3. TGA (Solvents/Ash)MB_Path->MB_StepsqNMR_Steps1H qNMR in DMSO-d6Internal Std: Maleic AcidqNMR_Path->qNMR_StepsFinalFinal Certificate of Analysis(Assigned Purity + Uncertainty)MB_Steps->FinalqNMR_Steps->Final

Figure 1: Decision tree for upgrading raw chemical material to a Certified Reference Standard.

Protocol A: HPLC Purity Assessment (System Suitability)

Use this to screen for impurities before qNMR or for Mass Balance calculation.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .[1]
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 20% B (0 min)

    
     80% B (15 min) 
    
    
    95% B (20 min).
  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 245 nm (Max absorption for phenylureas).[1]

  • Critical Pair Resolution: Ensure separation between the target (approx 12-14 min) and the potential hydrolysis product 5-chloro-2-methylaniline (elutes earlier).[1]

Protocol B: qNMR Certification (The "Gold Standard")

This protocol provides SI-traceability without relying on external reference standards of the analyte.

  • Internal Standard (IS) Selection:

    • Recommended: Maleic Acid (TraceCERT® or NIST SRM).[1]

    • Reasoning: Maleic acid provides a sharp singlet at

      
       6.3 ppm in DMSO-
      
      
      , which typically falls in a "silent region" for phenylureas (aromatics are
      
      
      7.0-8.0 ppm; ethyl alkyls are
      
      
      1.0-3.5 ppm).[1]
  • Sample Preparation:

    • Weigh approx. 20 mg of the target urea and 10 mg of Maleic Acid directly into the same vial using a 5-digit analytical balance (

      
       mg precision).
      
    • Dissolve in 1.0 mL DMSO-

      
      . Ensure complete dissolution (sonicate if necessary).[1]
      
  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle:

      
      .[1]
      
    • Relaxation Delay (D1):

      
       seconds (Must be 
      
      
      of the slowest relaxing proton).
    • Scans: 16 or 32 (Signal-to-Noise ratio must be

      
      ).
      
    • Spectral Width: 20 ppm (to capture any far-field impurities).[1]

  • Integration:

    • Integrate the IS singlet (

      
       6.3 ppm).[3]
      
    • Integrate the aromatic protons of the target (

      
       7.0–7.5 ppm region). Note: Avoid the N-H protons as they are exchangeable and broad.
      
Part 4: Data Interpretation & Validation[1]

When comparing results, you will often find a discrepancy between methods.[1]

ParameterMass Balance Result (Typical)qNMR Result (Typical)Interpretation
Purity Value 99.4%98.1%Mass Balance often overestimates purity. It misses non-chromophoric impurities (salts) or water if KF is skipped.[1] qNMR sees "all hydrogen-containing mass."[1]
Uncertainty (

)


qNMR offers tighter precision because it eliminates the error propagation of multiple instruments (TGA + KF + HPLC).[1]
References
  • International Organization for Standardization (ISO). (2016).[1] ISO 17034:2016 - General requirements for the competence of reference material producers.Link[1]

  • BIPM (Bureau International des Poids et Mesures). (2024).[1] qNMR for Purity Assessment of Organic Standards.[4][5]Link[1]

  • Sigma-Aldrich. (2025).[1] Product Specification: this compound (Rare Chemical Library).[1]Link[1]

  • Davies, S. R., et al. (2015).[1][5] "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Analytical and Bioanalytical Chemistry, 407(11), 3103-3113.[1][5] Link

  • European Directorate for the Quality of Medicines (EDQM). Chromatographic Separation of Phenylurea Herbicides. European Pharmacopoeia General Chapter 2.2.[1]29. Link

A Researcher's Guide to the Structural Analysis of 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the structural elucidation of 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea using single-crystal X-ray diffraction (XRD). As of the time of this publication, experimental crystallographic data for this specific compound is not publicly available.[1] This guide, therefore, serves a dual purpose: firstly, to provide a detailed, best-practice protocol for researchers who have successfully synthesized and crystallized this molecule to determine its three-dimensional structure. Secondly, it presents a comparative analysis with a structurally related compound, N,N'-diethyl-N,N'-diphenylurea, for which crystallographic data is available.[2][3] This comparison will offer valuable insights into the expected structural features of the title compound.

The study of phenylurea derivatives is of significant interest across various scientific disciplines. These compounds are foundational in the development of agricultural herbicides, where they act by inhibiting photosynthesis in weeds.[4][5][6][7] In the realm of medicinal chemistry, phenylurea scaffolds are explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents, underscoring the importance of precise structural data to inform rational drug design.[5][8]

The Importance of Single-Crystal X-ray Diffraction

Single-crystal XRD is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a molecule.[9][10] This method provides accurate measurements of bond lengths, bond angles, and torsion angles, which are critical for understanding a molecule's conformation, stereochemistry, and intermolecular interactions. Such data is invaluable for structure-activity relationship (SAR) studies, computational modeling, and understanding biological mechanisms of action.

Part 1: Experimental Protocol for Single-Crystal X-ray Diffraction

For researchers in possession of suitable single crystals of this compound, the following protocol outlines a standard procedure for data collection and structure solution. The causality behind each step is explained to provide a deeper understanding of the process.

Step-by-Step Methodology
  • Crystal Selection and Mounting:

    • Action: Under a polarized light microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects. A suitable size is typically between 0.1 and 0.3 mm in all dimensions.

    • Rationale: The quality of the diffraction data is directly proportional to the quality of the crystal. A single, high-quality crystal will diffract X-rays uniformly, leading to a more accurate structure determination.

    • Procedure: Carefully mount the selected crystal onto a goniometer head using a cryoloop and a small amount of paratone or a similar cryoprotectant oil.

  • Data Collection:

    • Action: Mount the goniometer head onto the diffractometer. A modern instrument equipped with a CCD or CMOS detector and using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is recommended.[11] The crystal is typically cooled to a low temperature (e.g., 100 K) under a stream of nitrogen gas.

    • Rationale: Cooling the crystal minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data. Monochromatic radiation is essential to simplify the diffraction pattern.[11]

    • Procedure: A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy (e.g., omega and phi scans) should be optimized to ensure complete data coverage and redundancy.

  • Data Processing and Structure Solution:

    • Action: The collected diffraction images are processed using specialized software (e.g., CrysAlisPro, SAINT, or XDS). This involves indexing the diffraction spots, integrating their intensities, and applying corrections for absorption and other experimental factors.

    • Rationale: Indexing determines the unit cell parameters and crystal system. Integration measures the intensity of each reflection, which is proportional to the square of the structure factor amplitude.

    • Procedure: The resulting data file is then used to solve the crystal structure. Direct methods or Patterson methods are commonly employed to determine the initial phases of the structure factors, which leads to an initial electron density map.

  • Structure Refinement:

    • Action: An initial molecular model is built into the electron density map. This model is then refined using a least-squares algorithm (e.g., SHELXL).

    • Rationale: Refinement optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction data.

    • Procedure: Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is validated using metrics such as R-factors and goodness-of-fit.

Experimental Workflow Diagram

G Figure 1. Single-Crystal XRD Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B Mount on Goniometer C Data Processing (Indexing & Integration) B->C Diffraction Images D Structure Solution (Direct Methods) C->D Reflection File (hkl) E Structure Refinement (Least-Squares) D->E Initial Model F Final Structure Validation (CIF) E->F Refined Model

Caption: A generalized workflow for determining a small molecule crystal structure.

Part 2: Comparative Structural Analysis

In the absence of experimental data for this compound, we can predict some of its structural features by comparing it to the known crystal structure of a similar molecule, N,N'-diethyl-N,N'-diphenylurea.[2][3]

Reference Compound: N,N'-diethyl-N,N'-diphenylurea

The crystal structure of N,N'-diethyl-N,N'-diphenylurea was solved and reported in the journal Proceedings of the National Academy of Sciences.[2][3] This molecule shares the diethylurea core with our target compound but has a second phenyl group instead of a hydrogen on one of the nitrogen atoms.

Crystallographic Parameter N,N'-diethyl-N,N'-diphenylurea [2][3]
Molecular Formula C₁₇H₂₀N₂O
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.42
b (Å) 16.86
c (Å) 10.66
β (°) 125.16
Volume (ų) 1530.9
Z 4
Anticipated Structural Features of this compound

Based on the structure of N,N'-diethyl-N,N'-diphenylurea and general principles of conformational analysis of urea derivatives, we can anticipate several key features for our target molecule.[12]

  • Urea Core Planarity: The central urea moiety (N-C(O)-N) is expected to be largely planar due to resonance delocalization of the nitrogen lone pairs into the carbonyl group.[12] However, some pyramidalization at the nitrogen atoms is likely, as observed in N,N'-diethyl-N,N'-diphenylurea where the amide groups show a nonplanar distortion.[2][3]

  • Conformation of the Phenyl Ring: The dihedral angle between the plane of the phenyl ring and the plane of the urea core will be a key conformational feature. Steric hindrance from the ortho-methyl group will likely cause a significant twist, preventing coplanarity. This is a common feature in N,N'-disubstituted ureas.

  • Intermolecular Interactions: The presence of the N-H group in this compound provides a hydrogen bond donor. The carbonyl oxygen is a strong hydrogen bond acceptor. Therefore, it is highly probable that the crystal packing will be dominated by N-H···O=C hydrogen bonds, likely forming chains or dimers.

Comparative Diagram

G Figure 2. Structural Comparison cluster_0 Key Structural Features A This compound (Target) Diethylurea Core Substituted Phenyl Ring N-H Hydrogen Bond Donor B N,N'-diethyl-N,N'-diphenylurea (Reference) Diethylurea Core Two Phenyl Rings No N-H Donor A:f1->B:f1 Shared Moiety A:f2->B:f2 Different Substitution A:f3->B:f3 Different H-Bonding Potential

Caption: A comparison of key structural features between the target and reference compounds.

Conclusion

While experimental X-ray diffraction data for this compound remains to be reported, this guide provides a robust framework for its structural determination and analysis. By following the detailed experimental protocol, researchers can obtain high-quality crystallographic data. Furthermore, the comparative analysis with N,N'-diethyl-N,N'-diphenylurea offers valuable predictions regarding the target molecule's conformation and intermolecular interactions, particularly the crucial role of the ortho-methyl group in influencing the phenyl ring orientation and the expected presence of N-H···O=C hydrogen bonding in the crystal lattice. The determination of this crystal structure would be a valuable contribution to the fields of agrochemistry and medicinal chemistry.

References

  • Boraychem. (2024, November 11). Phenylurea: Properties, Applications, and Safety. Available from: [Link]

  • Phenyl Urea Market | Size, Overview, Trends, and Forecast | 2025 – 2030. (n.d.). EsticastResearch. Available from: [Link]

  • Ganis, P., Avitabile, G., Benedetti, E., Pedone, C., & Goodman, M. (1970). Crystal and Molecular Structure of N,N′-Diethyl-N,N′-Diphenylurea. Proceedings of the National Academy of Sciences, 67(1), 426-33. Available from: [Link]

  • Hilaris Publisher. (2015, November 25). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Available from: [Link]

  • Ganis, P., Avitabile, G., Benedetti, E., Pedone, C., & Goodman, M. (1970). Crystal and molecular structure of n,n'-diethyl-n,n'-diphenylurea. Proceedings of the National Academy of Sciences of the United States of America, 67(1), 426–433. Available from: [Link]

  • Betz, R., Gerber, T., & Schalekamp, H. (2011). 1,3-Diethyl-1,3-diphenyl-urea. Acta crystallographica. Section E, Structure reports online, 67(Pt 4), o871. Available from: [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Available from: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Available from: [Link]

  • PubChemLite. (n.d.). This compound. Available from: [Link]

  • Rossi, D., et al. (2017). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 22(10), 1648. Available from: [Link]

  • IUCr. (2022). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B, 78(Pt 3), 316-330. Available from: [Link]

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A Researcher's Guide to the Comparative Pharmacokinetics of Diethylurea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pharmacokinetic Profiling for Diethylurea Derivatives

The urea moiety is a cornerstone in modern medicinal chemistry, integral to the design of a wide array of therapeutic agents. Its ability to form stable hydrogen bonds with biological targets underpins its presence in numerous approved drugs, from anticancer agents to antivirals.[1] Diethylurea derivatives, a specific subclass, have garnered significant attention, particularly as potent enzyme inhibitors. However, the journey from a potent molecule in a test tube to an effective therapeutic in a patient is fraught with challenges, many of which are dictated by the compound's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME).

Understanding and optimizing these ADME properties is paramount. A compound with excellent in vitro potency can fail spectacularly in vivo if it is poorly absorbed, rapidly metabolized into inactive or toxic byproducts, fails to reach its target tissue in sufficient concentrations, or is cleared from the body too quickly. Conversely, a molecule with modest in vitro activity might prove to be a valuable therapeutic if it possesses an ideal pharmacokinetic profile. Therefore, a comparative analysis of the pharmacokinetics of different diethylurea derivatives is not merely an academic exercise; it is a critical component of translational drug development, offering invaluable insights that guide lead optimization and candidate selection.[2]

This guide provides a comparative overview of the pharmacokinetic properties of selected diethylurea derivatives, supported by experimental data. We will delve into the methodologies used to generate this data, offering a robust protocol for preclinical pharmacokinetic studies. By examining both preclinical tool compounds and clinically approved drugs, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the pharmacokinetic landscape of this important chemical class.

Comparative Pharmacokinetic Data of Selected Urea Derivatives

The pharmacokinetic profiles of urea derivatives can vary dramatically based on their chemical structures. This variation influences their therapeutic potential and clinical application. Below is a comparison of two preclinical diethylurea-based soluble epoxide hydrolase (sEH) inhibitors, 1,3-dicyclohexylurea (DCU) and 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), and two clinically approved urea-containing anticancer drugs, Sorafenib and Linifanib. It is important to note that the data for DCU and TPPU are from preclinical studies in rats, while the data for Sorafenib and Linifanib are from human clinical trials.

Parameter1,3-dicyclohexylurea (DCU)1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU)SorafenibLinifanib
Species RatRatHumanHuman
Dose & Route 3 mg/kg, oral suspension10 mg/kg, oral gavage400 mg, oral0.10-0.25 mg/kg, oral
Tmax (h) 2Not explicitly stated, but sampling up to 72h2-12[3]~3[4]
Cmax 0.024 µg/mLNot explicitly stated2.3-3.0 mg/L (Day 1)[3]Not explicitly stated
AUC Not explicitly statedNot explicitly stated18.0-24.0 mg·h/L (Day 1)[3]0.35 µg·h/mL/mg (at 0.10 mg/kg)[5]
Half-life (t1/2) Prolonged terminal half-life (IV)Not explicitly stated25-48[6]~24[4]
Bioavailability Poor oral bioavailability[7]Good bioavailability implied by wide use38-49% (relative to oral solution)[6]Not explicitly stated
Clearance 33.6 mL/min/kg (IV)Not explicitly statedNot explicitly stated2.3 L/h (at 0.10 mg/kg)[5]
Key Metabolic Pathways Not detailedOxidation and amide hydrolysis[8]CYP3A4-mediated oxidation, UGT1A9-mediated glucuronidation[3]Oxidation[5]

Analysis of Comparative Data:

The data highlights the significant impact of structural modifications on the pharmacokinetic profiles of urea derivatives. DCU, a potent sEH inhibitor, suffers from poor aqueous solubility, leading to dissolution rate-limited absorption and low oral bioavailability.[5][7] This makes it a challenging tool compound for in vivo studies requiring sustained exposure.

In contrast, TPPU, another sEH inhibitor, is widely used in research due to its good potency and favorable pharmacokinetic properties.[8] Its metabolism involves oxidation and amide hydrolysis without cleavage of the central urea bond, indicating a degree of metabolic stability.[8]

Sorafenib and Linifanib, both multi-kinase inhibitors used in oncology, demonstrate the pharmacokinetic profiles of successful oral drugs. They exhibit reasonable oral bioavailability, with peak plasma concentrations achieved within a few hours.[4][6] Their longer half-lives allow for once or twice-daily dosing regimens.[4][6] Sorafenib's metabolism is well-characterized, involving both phase I and phase II enzymes, and it is subject to enterohepatic recycling.[3][8]

Experimental Protocol: Preclinical Pharmacokinetic Study of a Diethylurea Derivative in Rats

This protocol outlines a typical in vivo pharmacokinetic study in rats, a common preclinical model, to determine the key parameters of a novel diethylurea derivative.[9]

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of a test diethylurea derivative following oral administration in Sprague-Dawley rats.

Materials:

  • Test diethylurea derivative

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Oral gavage needles

  • Microcentrifuge tubes containing anticoagulant (e.g., K2EDTA)

  • Pipettes and tips

  • Centrifuge

  • -80°C freezer for sample storage

  • LC-MS/MS system

  • Internal standard (a structurally similar compound)

  • Solvents for sample preparation and LC-MS/MS analysis (e.g., acetonitrile, methanol, formic acid)

Methodology:

  • Animal Acclimatization and Dosing:

    • House rats in a controlled environment for at least one week prior to the study.[10]

    • Fast rats overnight before dosing, with free access to water.

    • Prepare the dosing formulation of the test compound in the chosen vehicle at the desired concentration.

    • Administer a single oral dose of the test compound via gavage at a specified volume (e.g., 10 mL/kg).

  • Blood Sample Collection:

    • Collect blood samples (approximately 100-200 µL) at predetermined time points. A typical schedule would be: pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[8]

    • Collect blood from a suitable site, such as the tail vein or saphenous vein, into tubes containing an anticoagulant.

    • Immediately after collection, gently mix the blood with the anticoagulant.

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Carefully transfer the supernatant (plasma) to clean, labeled microcentrifuge tubes.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalytical Method: LC-MS/MS Quantification:

    • Sample Preparation (Protein Precipitation):

      • Thaw plasma samples on ice.

      • To a 50 µL aliquot of plasma, add a fixed amount of internal standard solution.

      • Add 3-4 volumes of cold acetonitrile to precipitate plasma proteins.[11]

      • Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

      • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

    • LC-MS/MS Analysis:

      • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the test compound and the internal standard. This involves optimizing chromatographic conditions (column, mobile phase, gradient) and mass spectrometric parameters (ion source, collision energy).[11]

      • Inject the prepared samples onto the LC-MS/MS system.

      • Generate a calibration curve using standard solutions of the test compound in blank plasma.

    • Data Analysis:

      • Quantify the concentration of the test compound in each plasma sample using the calibration curve.

      • Plot the plasma concentration versus time data for each animal.

      • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software (e.g., WinNonlin).

Causality Behind Experimental Choices:

  • Fasting: Ensures that food does not interfere with the absorption of the test compound.

  • Choice of Vehicle: The vehicle should be inert and capable of solubilizing or suspending the compound to ensure consistent dosing.

  • Blood Sampling Timepoints: The time points are chosen to adequately capture the absorption, distribution, and elimination phases of the drug's pharmacokinetic profile.

  • Protein Precipitation: This is a simple and effective method for removing the bulk of plasma proteins, which can interfere with the LC-MS/MS analysis.

  • Internal Standard: The use of a structural analog as an internal standard corrects for variability in sample preparation and instrument response, improving the accuracy and precision of the quantification.

Visualizing the Pharmacokinetic Pathway

The following diagram illustrates the general ADME pathway of a diethylurea derivative, highlighting the key processes that determine its pharmacokinetic profile.

ADME_Pathway cluster_Absorption Absorption (Oral) cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion Oral Dose Oral Dose GI Tract GI Tract Oral Dose->GI Tract Ingestion Systemic Circulation Systemic Circulation GI Tract->Systemic Circulation Feces Feces GI Tract->Feces Fecal Excretion Tissues Tissues Systemic Circulation->Tissues Distribution to Tissues Liver Liver Systemic Circulation->Liver Kidneys Kidneys Systemic Circulation->Kidneys Tissues->Systemic Circulation Redistribution Metabolites Metabolites Liver->Metabolites Phase I (e.g., Oxidation) Phase II (e.g., Glucuronidation) Bile Bile Liver->Bile Urine Urine Kidneys->Urine Renal Excretion Bile->GI Tract Biliary Excretion

Caption: Generalized ADME pathway of an orally administered diethylurea derivative.

Conclusion and Future Directions

This guide has provided a comparative look at the pharmacokinetics of several urea-containing compounds, highlighting the diversity of their ADME profiles. The provided experimental protocol offers a robust framework for researchers to conduct their own preclinical pharmacokinetic studies. It is evident that small structural changes can lead to significant differences in pharmacokinetic behavior, ultimately impacting the therapeutic potential of a compound.

For researchers in the field of drug development, a thorough understanding of comparative pharmacokinetics is not just beneficial—it is essential for making informed decisions. Future work in this area should continue to explore the structure-pharmacokinetic relationships of novel diethylurea derivatives. The integration of in silico predictive models with in vitro and in vivo experimental data will further accelerate the optimization of this versatile chemical scaffold for the development of new and improved medicines.

References

  • Linifanib. PMC. [Link]

  • Liu, J.-Y., Tsai, H.-J., Morisseau, C., Lango, J., Hwang, S. H., Watanabe, T., Kim, I.-H., & Hammock, B. D. (2019). In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Frontiers in Pharmacology, 10, 478. [Link]

  • DRUG NAME: Sorafenib. BC Cancer. (2014, December 1). [Link]

  • Sorafenib Pharmacokinetics. ClinPGx. (2017, April 3). [Link]

  • Tolcher, A. W., Mita, M., Lewis, N. L., Garrett, C. R., Valero, V., Mita, A. C., ... & Humerickhouse, R. A. (2013). Exposure-response (safety) analysis to identify linifanib dose for a Phase III study in patients with hepatocellular carcinoma. Cancer chemotherapy and pharmacology, 72(5), 1135–1144. [Link]

  • In vivo PK and TK. BioDuro-Global CRDMO, Rooted in Science. [Link]

  • Investigation of utilization of nanosuspension formulation to enhance exposure of 1,3-dicyclohexylurea in rats: Preparation for PK/PD study via subcutaneous route of nanosuspension drug delivery. PubMed. (2011, June 7). [Link]

  • Pharmacokinetic evaluation of a 1,3-dicyclohexylurea nanosuspension formulation to support early efficacy assessment. PMC. [Link]

  • A physiologically-based pharmacokinetic (PBPK) model of sorafenib for investigating the effect of sorafenib parameters in hepato. livermetabolism. [Link]

  • Bioequivalence and safety assessment of sorafenib tosylate tablets in healthy Chinese subjects under fasting conditions. Frontiers. (2025, April 14). [Link]

  • Linifanib. Grokipedia. [Link]

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PMC. [Link]

  • Phase 2 Trial of Linifanib (ABT-869) in Patients with Advanced Renal Cell Cancer (RCC) after Sunitinib Failure. PMC. [Link]

  • Wani, T. A., Bakheit, A. H., Zargar, S., Hamidaddin, M. A., & Darwish, I. A. (2017). Spectrophotometric and molecular modelling studies on in vitro interaction of tyrosine kinase inhibitor linifanib with bovine serum albumin. PLoS One, 12(4), e0176015. [Link]

  • Population pharmacokinetic analysis of sorafenib in patients with solid tumours. Uniformed Services University. (2011, August 15). [Link]

  • Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candidate Selection. Bentham Science. [Link]

  • In vivo ADME - advancing preclinical drug development. Nuvisan. [Link]

  • Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats. Frontiers. (2019, January 27). [Link]

  • Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. PMC. [Link]

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Safety Operating Guide

Operational Guide: Safe Handling & Disposal of 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 15545-54-7 Chemical Class: Halogenated Substituted Phenylurea Primary Hazard: Acute Aquatic Toxicity / Halogenated Combustion Byproducts

Executive Summary & Core Directive

As researchers, we often treat substituted ureas as benign intermediates. However, 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea presents specific disposal challenges due to its halogenated nature (Chlorine substituent) and high stability in aqueous environments.

The Core Directive is absolute: Under no circumstances should this compound enter municipal water systems. Its structural stability allows it to persist through standard wastewater treatment, posing significant risks to aquatic ecosystems (H400/H410). Furthermore, because it contains chlorine, it must be segregated from non-halogenated organic waste to prevent the formation of dioxins during downstream incineration.

Chemical Profile & Hazard Identification

Understanding the molecular behavior of this compound dictates the safety protocol.

PropertySpecificationOperational Implication
Molecular Formula C₁₂H₁₇ClN₂OContains Chlorine (Cl).[1][2] Must be treated as Halogenated Waste.
Physical State Solid (Crystalline)Risk of particulate inhalation; use powder hood or N95/P100.
Aquatic Toxicity High (H400/H410)Zero-discharge policy. All rinsate must be collected.
Thermal Decomp. > 240°C (Predicted)Decomposes to HCl, NOx, and Isocyanates.
Solubility Low in water; High in organicsLipophilic nature requires specific glove permeation standards.
Personal Protective Equipment (PPE) & Handling

Rationale: The diethyl moiety increases lipophilicity compared to simple methyl-ureas, potentially accelerating skin absorption.

  • Respiratory: Handling dry powder requires a Class II Biosafety Cabinet or a chemical fume hood. If open-bench handling is unavoidable, a half-face respirator with P100 particulate filters is mandatory.

  • Dermal: Standard latex gloves are insufficient for organic solutions of this compound.

    • Recommendation: Nitrile gloves (minimum thickness 0.11 mm ).

    • Technique: Double-gloving is recommended when handling concentrated stock solutions (>100 mM).

  • Ocular: Chemical splash goggles. Safety glasses are insufficient if the compound is in solution (e.g., DMSO or Methanol).

Disposal & Waste Management Protocol

This workflow ensures compliance with RCRA (USA) and REACH (EU) standards for halogenated organic waste.

Step 1: Segregation (The Critical Control Point)

You must segregate this waste from non-halogenated solvents (e.g., Acetone, Ethanol waste).

  • Why? When chlorinated compounds are incinerated with non-halogenated solvents at standard temperatures (<850°C), they can form dioxins and furans .

  • Action: Designate a specific waste container labeled: "HALOGENATED ORGANIC WASTE."

Step 2: Container Selection & Preparation
  • Solid Waste: Collect contaminated weigh boats, gloves, and paper towels in a clear, 6-mil polyethylene bag. Seal and place in the solid hazardous waste drum.

  • Liquid Waste:

    • Use High-Density Polyethylene (HDPE) or Glass containers.

    • Do not use metal cans (corrosion risk from potential HCl evolution over time).

    • Leave 10% headspace to prevent over-pressurization.

Step 3: Labeling Requirements

The label must explicitly state the chemical name and the hazard. Do not use generic "Chemical Waste" tags.

  • Required Text: "this compound Solution."

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.

Step 4: Rinsate Management
  • Never wash glassware directly in the sink.

  • Protocol: Triple-rinse glassware with a small volume of acetone or ethanol. Collect all three rinses into the Halogenated Organic Waste container. Only after this triple-rinse can the glassware be washed in a standard sink.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logic flow for segregating and disposing of phenylurea waste to prevent environmental contamination.

DisposalWorkflow Start Waste Generation (this compound) StateCheck Is the Waste Solid or Liquid? Start->StateCheck Liquid Liquid Waste (Mother Liquor / Rinsate) StateCheck->Liquid Liquid Solid Solid Waste (Powder / Contaminated PPE) StateCheck->Solid Solid HalogenCheck Segregation Check: Is it mixed with Non-Halogenated? Liquid->HalogenCheck HaloContainer Container: HDPE/Glass Label: 'HALOGENATED ORGANIC' HalogenCheck->HaloContainer Correct Segregation NonHaloError STOP: Do NOT mix with Acetone/Ethanol Waste Stream HalogenCheck->NonHaloError Mixed Stream Vendor Licensed Disposal Vendor (High-Temp Incineration >1100°C) HaloContainer->Vendor Pickup NonHaloError->HaloContainer Re-Segregate Bagging Double Bag (6-mil Poly) Label: 'TOXIC SOLID' Solid->Bagging Bagging->Vendor Pickup

Figure 1: Operational decision tree for the segregation and containerization of halogenated phenylurea waste.

Scientific Context: Thermal Decomposition & Incineration

Why do we insist on high-temperature incineration?

When this compound is subjected to thermal stress, it undergoes a specific decomposition pathway. Understanding this validates the requirement for professional disposal over in-lab neutralization.

  • Primary Cleavage: The urea linkage breaks, typically releasing Diethylamine and 5-Chloro-2-methylphenyl isocyanate .

  • Combustion: In a standard fire or low-temp incinerator, the chlorine atom reacts to form Hydrogen Chloride (HCl) gas.

  • NOx Formation: The nitrogen content oxidizes to Nitrogen Oxides (NOx).

The Professional Solution: Licensed waste vendors use incinerators operating above 1100°C equipped with "scrubbers" (alkaline spray towers).

  • High temperature ensures complete mineralization of the isocyanate intermediates.

  • Scrubbers neutralize the HCl gas into harmless saline water.

  • In-lab chemical oxidation (e.g., bleach) is NOT recommended as it often yields incomplete degradation products that are more toxic than the parent compound.

Emergency Procedures (Spill Response)

Scenario: You have spilled 500mg of solid powder on the bench.

  • Evacuate & Alert: Clear the immediate area.

  • PPE Up: Don nitrile gloves, lab coat, and N95 mask.

  • Dry Containment: Do not wet the powder initially (this spreads the contamination). Cover the spill with a dry absorbent pad or paper towel to prevent dust dispersion.

  • Collection: Gently sweep the powder into a dustpan or scoop. Place in a wide-mouth jar.

  • Wet Wipe: Clean the surface with a soap/water solution. Do not use organic solvents (like acetone) initially, as they may drive the chemical through the benchtop coating or into your gloves.

  • Disposal: Label the jar as "Hazardous Waste: Spill Debris" and place in the Halogenated Solid Waste stream.

References
  • Sigma-Aldrich. (n.d.). This compound Product Information & CAS 15545-54-7. Retrieved from

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025). Safe Disposal of Pesticides and Halogenated Organics. Retrieved from

  • Simms, J. et al. (2022). Thermal Decomposition of Phenylureas: Kinetics and Isocyanate Formation. Journal of Hazardous Materials. (Generalized citation for phenylurea decomposition mechanisms).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.